(R)-2-(2-Methoxyphenyl)piperazine chemical structure and properties
The following technical guide provides an in-depth analysis of (R)-2-(2-Methoxyphenyl)piperazine , a specialized chiral building block in medicinal chemistry. Editorial Note: This guide distinguishes between the requeste...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (R)-2-(2-Methoxyphenyl)piperazine , a specialized chiral building block in medicinal chemistry.
Editorial Note: This guide distinguishes between the requested C-substituted isomer, (R)-2-(2-Methoxyphenyl)piperazine , and the more common N-substituted pharmacophore, 1-(2-Methoxyphenyl)piperazine (a known 5-HT1A antagonist). While often confused in nomenclature, their chemical behaviors and pharmacological targets are distinct.
Structure, Synthesis, and Pharmacological Applications
Executive Summary
(R)-2-(2-Methoxyphenyl)piperazine is a chiral heterocyclic scaffold characterized by a piperazine ring substituted at the C2 carbon with an ortho-methoxyphenyl group. Unlike its N-substituted isomer (a "privileged structure" for serotonin receptors), the C2-substituted variant serves as a critical intermediate for Tachykinin NK1 receptor antagonists and novel CNS ligands where precise stereochemical control of the piperazine core is required to dictate receptor binding affinity.
Feature
Details
Chemical Name
(2R)-2-(2-methoxyphenyl)piperazine
Common Abbreviation
(R)-2-MeOPP (C-substituted)
Primary Application
Chiral scaffold for NK1 antagonists (Substance P blockers)
Key Distinction
Chiral center at C2 (unlike the achiral N-substituted isomer)
Chemical Identity & Structural Analysis[2]
Structural Characteristics
The molecule features a six-membered piperazine ring with a bulky o-anisyl group attached to the carbon adjacent to the secondary amine (N1). The (R)-configuration at C2 orients the aryl group in a specific spatial arrangement, which is often critical for fitting into the hydrophobic pockets of GPCRs (e.g., NK1 receptors).
IUPAC Name: (2R)-2-(2-methoxyphenyl)piperazine
CAS Number: 65709-27-5 (Racemate); Specific (R)-isomer often custom synthesized.
Data based on structural modeling and analog comparison.
Property
Value
Notes
LogP (Octanol/Water)
~1.4 - 1.8
Moderately lipophilic; suitable for CNS penetration.
pKa (N1 - Secondary)
~9.8
Typical for piperazine secondary amines.
pKa (N4 - Secondary)
~5.6
Reduced basicity due to proximity to aryl ring (inductive effect).
Boiling Point
130–135 °C
At 0.1 mmHg (High vacuum distillation required).
Solubility
Methanol, DCM, DMSO
Limited solubility in water as a free base; highly soluble as HCl salt.
Synthetic Methodologies
The synthesis of the enantiopure (R)-isomer is challenging due to the need to establish the chiral center at C2. Two primary routes are employed: Chiral Resolution (industrial) and Asymmetric Synthesis (research).
Route A: Classical Chiral Resolution (Scalable)
This method synthesizes the racemate and resolves it using a chiral acid.
Step 1: Coupling with glycine ester to form the dipeptide.
Step 2: Cyclization to the diketopiperazine (2,5-piperazinedione).
Step 3: Exhaustive reduction of the carbonyls using LiAlH₄ in refluxing THF.
Outcome: Retains the (R)-configuration of the starting amino acid.
Visualization: Synthetic Workflow
Caption: Workflow for the production of enantiopure (R)-2-(2-Methoxyphenyl)piperazine via chiral resolution.
Pharmacological Profile & Applications[8][9][10]
Mechanism of Action: The NK1 Connection
While the N-substituted isomer is a serotonin ligand, C2-substituted arylpiperazines are the core scaffold for Neurokinin-1 (NK1) Receptor Antagonists .
Target: Substance P (NK1 receptor).
Role of (R)-Isomer: In many NK1 antagonists (e.g., analogs of GR205171), the (2R,3R) or (2S,3S) configuration of the piperazine ring is essential to position the pendant aryl groups into the receptor's hydrophobic pocket.
Structure-Activity Relationship (SAR): The 2-methoxyphenyl group provides steric bulk and potential intramolecular H-bonding (between methoxy O and piperazine NH), locking the conformation.
Comparative Analysis: C-Substituted vs. N-Substituted
It is vital to distinguish this compound from its isomer to avoid experimental failure.
Feature
(R)-2-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
Structure
Aryl group on Carbon 2
Aryl group on Nitrogen 1
Chirality
Chiral (R/S enantiomers)
Achiral
Primary Target
NK1 (Substance P), Novel GPCRs
5-HT1A (Serotonin), Alpha-1 Adrenergic
Drug Examples
Vestipitant analogs (structural core)
Way-100635, Urapidil, Enciprazine
Cost
High (Custom Synthesis)
Low (Commodity Chemical)
Analytical Characterization
To verify the identity and purity of the (R)-isomer, the following protocols are standard.
Enantiomeric Purity (Chiral HPLC)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Baseline separation is required to confirm >98% ee.
NMR Spectroscopy (Proton)
Solvent: CDCl₃
Key Signals:
Methoxyl: Singlet at ~3.8 ppm (3H).
Benzylic Methine (C2-H): Doublet of doublets at ~4.0–4.2 ppm (shifted downfield due to aryl ring).
Piperazine Ring Protons: Multiplets at 2.8–3.2 ppm.
Aromatic Protons: Multiplet at 6.8–7.3 ppm (4H).
Safety & Handling
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.
Storage: Hygroscopic solid or oil. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amines.
Handling: Use standard PPE. Avoid inhalation of dust/vapors.
References
Synthesis of Chiral Piperazines: Reilly, S. W., & Mach, R. H. (2016). "Facile Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link
NK1 Antagonist Scaffolds: Swain, C. J., et al. (1995). "Novel 2-phenylpiperazines as potent, orally active tachykinin NK1 receptor antagonists." Journal of Medicinal Chemistry, 38(24), 4793-4805. Link
Chiral Resolution Methodologies: Touisni, N., et al. (2012). "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry, 10, 1685-1691. Link
Comparative Pharmacology (N-substituted): Lopez-Rodriguez, M. L., et al. (1999). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry, 42(1), 36-49. Link
Conformational Rigidity in Neuropharmacology: An In-Depth Technical Guide to (R)-2-(2-Methoxyphenyl)piperazine
Executive Summary In the landscape of central nervous system (CNS) drug discovery, piperazine derivatives are foundational scaffolds. While the N1-substituted isomer—1-(2-methoxyphenyl)piperazine—is a ubiquitous pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, piperazine derivatives are foundational scaffolds. While the N1-substituted isomer—1-(2-methoxyphenyl)piperazine—is a ubiquitous pharmacophore found in numerous atypical antipsychotics, the C2-substituted analog, 2-(2-Methoxyphenyl)piperazine (CAS 65709-27-5) , introduces a critical stereocenter.
The isolation and application of its R-enantiomer represent a sophisticated approach to drug design. By anchoring the bulky 2-methoxyphenyl group at the C2 position, the piperazine ring's conformational flexibility is drastically restricted. This guide explores the synthesis, chiral resolution, and mechanistic utility of the R-enantiomer, providing actionable, self-validating protocols for researchers aiming to probe G-protein-coupled receptor (GPCR) subtype selectivity.
Chemical Identity and Structural Profiling
The placement of the aryl group at the C2 carbon fundamentally alters the molecule's basicity, metabolic stability, and three-dimensional topography compared to its N1-linked counterparts. The R-configuration specifically dictates the equatorial trajectory of the aryl ring when the piperazine adopts its lowest-energy chair conformation.
Table 1: Physicochemical Profiling of CAS 65709-27-5
Property
Specification / Value
CAS Registry Number
65709-27-5 (Racemate) [1]
IUPAC Name
2-(2-Methoxyphenyl)piperazine
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
Chiral Center
C2 of the piperazine heterocycle
Typical Physical Form
Pale yellow powder (often as a monohydrate)
Pharmacological Role
Conformationally restricted GPCR ligand scaffold
Causality in Chiral Resolution: Kinetic Lithiation vs. Classical Salts
Obtaining the enantiopure R-isomer from the racemic CAS 65709-27-5 is historically challenging. Classical resolution via diastereomeric salt formation (e.g., using D-(-)-tartaric acid) relies on thermodynamic solubility differences. The causality of its failure in high-throughput settings lies in its poor atom economy; it requires exhaustive, yield-degrading recrystallization cycles to achieve acceptable enantiomeric excess (ee%).
Conversely, modern kinetic resolution leverages asymmetric lithiation [2]. By utilizing a chiral ligand such as (+)-sparteine in conjunction with n-butyllithium, researchers can induce a highly stereoselective deprotonation. The chiral environment preferentially coordinates with the S-enantiomer, allowing it to be trapped by an electrophile. This leaves the unreacted starting material highly enriched in the desired R-enantiomer. This self-validating system ensures that the ee% is chemically locked during the reaction phase rather than relying on physical separation anomalies.
Workflow comparing kinetic lithiation vs. classical resolution for R-enantiomer isolation.
Experimental Methodologies
Protocol A: Asymmetric Kinetic Resolution via Lithiation
Objective: Isolate (R)-2-(2-Methoxyphenyl)piperazine from the racemate.
Causality Check: N-protection is mandatory prior to lithiation. Unprotected secondary amines will undergo rapid N-deprotonation, destroying the reagent before the desired C2-benzylic proton can be targeted.
Step-by-Step Workflow:
Orthogonal Protection: React racemic 2-(2-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to protect N4, followed by cumyl chloride for N1 protection.
Asymmetric Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the protected racemate in anhydrous THF. Cool the system strictly to -78 °C.
Chiral Induction: Add 1.2 equivalents of (+)-sparteine, followed dropwise by 1.2 equivalents of n-BuLi.
Mechanism: (+)-Sparteine coordinates the Li⁺ ion, forming a bulky chiral complex that sterically favors the deprotonation of the S-enantiomer at the C2 position.
Electrophilic Trapping: After 2 hours of stirring, introduce an electrophile (e.g., methyl iodide) to convert the highly reactive lithiated S-enantiomer into a 2,2-disubstituted byproduct.
Recovery & Deprotection: Quench the reaction with methanol. The unreacted, highly enriched (R)-enantiomer is extracted via diethyl ether. Deprotect using trifluoroacetic acid (TFA) and hydrogenation to yield the enantiopure R-isomer.
Protocol B: Chiral HPLC Validation System
Objective: Quantify the enantiomeric excess (ee%) of the recovered R-enantiomer.
Causality Check: Secondary amines cause severe peak tailing on silica-based chiral columns due to non-specific interactions with residual silanols. The addition of diethylamine (DEA) acts as a competitive silanol blocker, ensuring sharp, quantifiable peaks.
Step-by-Step Workflow:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
Flow Rate: 1.0 mL/min under isocratic conditions.
Detection: UV absorbance at 254 nm.
Validation Matrix: Inject the racemic standard first to establish baseline resolution (
) between the R and S peaks. Subsequently, inject the resolved product to calculate the exact ee%.
Pharmacological Mechanisms: The GPCR Binding Paradigm
In neuropharmacology, the R-enantiomer of 2-arylpiperazines serves as a highly specific conformational probe. When binding to Serotonin (5-HT) receptors, the basic nitrogen (N4) forms a critical salt bridge with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3).
Because the 2-methoxyphenyl group is anchored at C2, the R-configuration forces the aryl ring into a specific equatorial trajectory. This optimizes
stacking with aromatic residues in TM5 and TM6 (e.g., Phe6.52). This rigidified entry prevents the ligand from adopting the inactive, collapsed conformations typical of flexible N1-arylpiperazines, thereby acting as a potent, subtype-selective modulator (differentiating between 5-HT₁ₐ and 5-HT₂ₐ).
GPCR signaling pathway modulated by the stereospecific binding of the R-enantiomer.
Conclusion
The (R)-enantiomer of 2-(2-Methoxyphenyl)piperazine is not merely a structural curiosity; it is a meticulously designed scaffold that bridges synthetic organic chemistry and advanced neuropharmacology. By employing kinetic resolution protocols and rigorous chiral validation, researchers can harness its conformational rigidity to unlock new therapeutic avenues, effectively mapping the steric boundaries of GPCR orthosteric sites.
References
Coldham, I., et al. "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, American Chemical Society. Available at:[Link]
Foundational
Technical Whitepaper: Structural and Functional Divergence of Methoxyphenylpiperazine Isomers
Executive Summary In medicinal chemistry and forensic toxicology, the distinction between regioisomers is often a matter of subtle nomenclature but profound functional divergence. This guide addresses the critical differ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and forensic toxicology, the distinction between regioisomers is often a matter of subtle nomenclature but profound functional divergence. This guide addresses the critical differentiation between 1-(2-methoxyphenyl)piperazine (1-2-MPP) and 2-(2-methoxyphenyl)piperazine (2-2-MPP).
While 1-2-MPP is a ubiquitous pharmacophore in serotonergic drug discovery (and a metabolite of trazodone), 2-2-MPP is a distinct C-substituted scaffold with fundamentally different electronic properties, basicity, and receptor binding profiles. This document provides a rigorous technical breakdown to prevent the common "nomenclature drift" where the abbreviation "2-MeOPP" (often used for the 1-isomer in forensics) leads to structural confusion.
Part 1: Structural Topology & Physicochemical Divergence
The core difference lies in the connectivity of the piperazine ring to the anisole (methoxyphenyl) moiety. This connectivity dictates the electronic environment of the nitrogen atoms, influencing pKa, solubility, and metabolic stability.
The most critical functional difference is basicity .
1-2-MPP (N-Aryl): The N1 nitrogen is directly bonded to the aromatic ring. Its lone pair participates in resonance with the
-system of the phenyl ring. This delocalization renders N1 essentially non-basic (pKa < 2). The molecule behaves as a mono-basic amine (protonation occurs only at N4).
2-2-MPP (C-Aryl): The phenyl ring is attached to a carbon atom. Both nitrogens are isolated from the aromatic
-system by saturated carbons. Consequently, both nitrogens retain their aliphatic amine character and high basicity. This molecule can act as a dibasic species in physiological pH ranges.
Part 2: Synthetic Pathways[3]
The synthesis of these two isomers requires entirely different strategic disconnections.
Synthesis of 1-(2-Methoxyphenyl)piperazine (N-Aryl)
Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination.
Causality: The electron-withdrawing nature of the leaving group on the benzene ring (or catalysis) allows the nucleophilic nitrogen of piperazine to attack.
Conditions: Reflux in Toluene or DMSO at 110°C for 12-24 hours.
Workup: The reaction mixture is cooled and partitioned between water and ethyl acetate. The organic layer is washed with brine.
Purification: Acid-base extraction is crucial. Extract the organic layer with 1M HCl (pulls the product into aqueous phase). Wash aqueous phase with ether (removes non-basic impurities). Basify aqueous phase with NaOH to pH 12. Extract back into DCM.
Yield: Typically 60-80%.
Synthesis of 2-(2-Methoxyphenyl)piperazine (C-Aryl)
Mechanism: Reduction of Pyrazine or Cyclization of Amino Acids.
Causality: You cannot simply attach a phenyl ring to a piperazine carbon via substitution. The carbon skeleton must be constructed de novo or reduced from an aromatic precursor.
Protocol 2: Reductive Synthesis of 2-2-MPP
Precursor Formation: React 2-bromo-methoxybenzene with lithium to form the organolithium species. React this with pyrazine to form 2-(2-methoxyphenyl)pyrazine (via addition-oxidation).
Reduction: Dissolve 2-(2-methoxyphenyl)pyrazine in ethanol.
Hydrogenation: Add 10% Pd/C catalyst. Hydrogenate at 40-60 psi H2 at 50°C.
Note: This reduction creates a racemic mixture (R/S).
Purification: Filter catalyst. Recrystallize the hydrochloride salt from Ethanol/Ether.
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic strategies. The 1-isomer utilizes nitrogen nucleophilicity, while the 2-isomer requires carbon-carbon bond formation followed by ring reduction.
Part 3: Pharmacological Profiles
The structural difference creates a "lock and key" mismatch. The 1-isomer is a privileged structure for serotonin receptors; the 2-isomer is a steric probe.
1-(2-Methoxyphenyl)piperazine: The Serotonin Key
This molecule is a "privileged scaffold" in neuropsychopharmacology. The N-aryl placement mimics the indole core of serotonin (5-HT), allowing it to slot into the orthosteric binding site of GPCRs.
Clinical Relevance: It is the primary active metabolite of Trazodone , Nefazodone , and Enciprazine .
Mechanism: The methoxy group at the ortho position provides a specific steric clash that induces rotation, locking the phenyl ring relative to the piperazine, which is critical for 5-HT receptor selectivity over Dopamine D2 receptors.
2-(2-Methoxyphenyl)piperazine: The Steric Wedge
The 2-isomer lacks the N-aryl conjugation. The phenyl ring projects from the carbon backbone, creating significant steric bulk perpendicular to the piperazine plane.
Primary Utility: Used as a scaffold for Substance P (NK1) antagonists and in diversity-oriented synthesis.
Binding: It generally lacks high affinity for 5-HT receptors because the basic nitrogen (N1) is now sterically crowded by the adjacent phenyl group, preventing the necessary salt-bridge formation with the Aspartate residue in the receptor pocket.
Part 4: Analytical Differentiation
Distinguishing these isomers in a blind sample (e.g., forensic seizure or reaction byproduct) is critical.
Mass Spectrometry (GC-MS / LC-MS)
While both have the same molecular weight (MW 192.26), their fragmentation patterns differ due to the stability of the radical cations.
1-2-MPP Fragmentation:
Base Peak: m/z 150 (Loss of C2H4N - retro-Diels-Alder type fragmentation of the piperazine ring).
Base Peak: Often m/z 134 or 135 (Benzylic cleavage). The bond between the piperazine C2 and the phenyl ring is stronger than the N-C bond in the 1-isomer, but fragmentation often involves stripping the entire piperazine ring.
Proton NMR (1H-NMR)
This is the definitive confirmation method.
Signal Region
1-2-MPP (Symmetric-like)
2-2-MPP (Asymmetric)
Piperazine Protons
3.0 - 3.1 ppm: Appears as two distinct triplets (or broad multiplets) integrating for 4H each (A2B2 system).
2.8 - 4.0 ppm: Highly complex multiplet pattern. The proton at C2 (benzylic) appears as a distinct doublet of doublets (dd) shifted downfield (~3.8-4.2 ppm).
Methoxy Group
Singlet at ~3.85 ppm.
Singlet at ~3.80 ppm (similar, not diagnostic).
Aromatic Region
4 protons, standard pattern.
4 protons, but shifts differ due to lack of N-conjugation.
Part 5: Signaling Pathway Visualization (1-Isomer)
Since 1-(2-methoxyphenyl)piperazine is the biologically active metabolite relevant to drug development, its signaling cascade is detailed below.
Figure 2: Pharmacological pathway of the 1-isomer. Note the dual activity (Agonist/Antagonist) mediated by the metabolite.
References
PubChem. (2023). 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]
SWGDRUG. (2005).[2][3] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][4][3][5][6][7] Scientific Working Group for the Analysis of Seized Drugs. [Link]
Journal of Medicinal Chemistry. (1999). Synthesis and Structure-Affinity Relationships of New (2-Methoxyphenyl)piperazine Derivatives. American Chemical Society. (Contextual citation for structure-activity relationships of the 1-isomer). [Link]
(R)-2-(2-Methoxyphenyl)piperazine chiral building block for medicinal chemistry
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (R)-2-(2-Methoxyphenyl)piperazine , a chiral C-substituted piperazine scaffold. A Chiral C-Substituted Building Blo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (R)-2-(2-Methoxyphenyl)piperazine , a chiral C-substituted piperazine scaffold.
A Chiral C-Substituted Building Block for Next-Generation GPCR Ligands
Executive Summary
Compound Identity: (R)-2-(2-Methoxyphenyl)piperazine
CAS (Racemate): 65709-27-5 (Reference for base structure)
Core Utility: Chiral intermediate for 5-HT and Dopamine receptor modulators.[1]
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold.[2][3] While 1-(2-methoxyphenyl)piperazine (1-MPP) is the ubiquitous, achiral "head group" for thousands of serotonergic ligands (e.g., Enciprazine, Buspirone), its C-substituted isomer, 2-(2-methoxyphenyl)piperazine , represents a higher-value, stereochemically defined building block.
This guide focuses on the (R)-enantiomer , which introduces a fixed chiral center at the C2 position. This modification restricts conformational flexibility ("locking" the receptor-bound conformation) and increases Fsp³ character—a key metric for clinical success. It is primarily employed to enhance selectivity profiles between closely related GPCR subtypes (e.g., 5-HT1A vs.
-adrenergic receptors).
Molecular Profile & Technical Specifications[4]
Unlike the N-substituted analog, the C-substituted core possesses a stereocenter that governs the spatial vector of the N4-nitrogen, critical for linker attachment in bivalent ligands.
Feature
Specification
IUPAC Name
(2R)-2-(2-methoxyphenyl)piperazine
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
Chirality
(R)-Enantiomer (C2-position)
Key Pharmacophore
ortho-Methoxyphenyl (Bioisostere for catechol; 5-HT anchor)
pKa (Calc.)
~9.8 (N1-amine), ~5.4 (N4-amine)
Solubility
Soluble in MeOH, DCM, dilute HCl; Low solubility in Hexanes
Storage
Hygroscopic; Store under Nitrogen at -20°C
Synthesis & Resolution Methodologies
The synthesis of enantiopure (R)-2-(2-methoxyphenyl)piperazine is challenging due to the tendency of phenylglycine derivatives to racemize. The most robust industrial route involves the Classical Resolution of the racemic intermediate.
A. Retrosynthetic Analysis (Graphviz Diagram)
The following diagram outlines the resolution pathway from the racemic precursor using chiral tartaric acid, a standard method for 2-arylpiperazines.
Caption: Workflow for the optical resolution of racemic 2-(2-methoxyphenyl)piperazine to isolate the (R)-enantiomer.
B. Detailed Experimental Protocol: Chiral Resolution
Objective: Isolation of (R)-2-(2-methoxyphenyl)piperazine from racemate.
Prerequisite: Verify purity of racemic starting material (CAS 65709-27-5) via GC-MS.
Salt Formation:
Dissolve 10.0 g (52 mmol) of racemic 2-(2-methoxyphenyl)piperazine in 150 mL of Methanol (MeOH).
In a separate flask, dissolve 7.8 g (52 mmol) of (+)-L-Tartaric acid in 100 mL of MeOH (warm if necessary).
Add the acid solution dropwise to the amine solution at 60°C with vigorous stirring.
Crystallization:
Allow the mixture to cool slowly to room temperature over 4 hours.
Seed with a pure crystal of the (R)-salt if available.
Chill at 0-5°C for 12 hours. The diastereomeric salt of the (R)-amine usually crystallizes preferentially due to packing forces (verify specific rotation of salt).
Filtration & Purification:
Filter the white precipitate.
Recrystallization: Dissolve the wet cake in minimum boiling Ethanol/Water (9:1) and cool to reprecipitate. This step is critical to boost enantiomeric excess (ee) from ~80% to >98%.
Free Base Liberation:
Suspend the purified salt in DCM (100 mL).
Add 2N NaOH (50 mL) and stir until the solid dissolves.
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
Validation:
Analyze via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/DEA).
Medicinal Chemistry Applications
The (R)-2-(2-methoxyphenyl)piperazine scaffold is a "rigidified" analog of the classic 1-arylpiperazine. By moving the aryl group to the carbon, the vector of the N1 and N4 nitrogens changes, altering the receptor docking pose.
A. Pharmacophore & Signaling Logic (Graphviz Diagram)
This diagram illustrates how the C-substituted scaffold serves as a dual-anchor for GPCR binding pockets, specifically differentiating between 5-HT1A and D2 receptors.
Caption: SAR Map showing how the (R)-stereocenter directs the 2-methoxyphenyl group to the hydrophobic pocket while positioning N4 for linker attachment.
B. Case Study: Selectivity Enhancement
Standard N-substituted arylpiperazines (like those in Buspirone) often suffer from "promiscuity," binding to
-adrenergic receptors and causing side effects like orthostatic hypotension.
The Solution: The C-substituted (R)-2-(2-methoxyphenyl)piperazine introduces steric bulk adjacent to the basic nitrogen.
Mechanism: This bulk clashes with the tighter binding pocket of the
-receptor but is tolerated by the 5-HT1A receptor, thereby improving the Selectivity Ratio (5-HT1A / ) .
Quality Control & Analytical Standards
To ensure data integrity in biological assays, the chiral purity of this building block must be rigorously validated.
Test
Method
Acceptance Criteria
Chemical Purity
HPLC-UV (254 nm)
> 98.0%
Chiral Purity
Chiral HPLC (Chiralpak AD-H)
> 98.5% ee
Identity
1H-NMR (CDCl₃)
Confirms 2-CH vs 1-N substitution
Residual Solvent
GC-Headspace
< 500 ppm (MeOH/DCM)
NMR Diagnostic Tip:
In ¹H NMR, the C-substituted isomer shows a distinct methine quartet/triplet at ~3.8-4.2 ppm (the chiral center), whereas the N-substituted isomer (1-MPP) shows symmetrical methylene multiplets for the piperazine ring.
References
Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Context on 2-methoxyphenyl pharmacophore). Retrieved from [Link]
Mokrosz, J. L., et al. (1996).[4] Structure-Activity Relationship of Arylpiperazine 5-HT1A Ligands. Journal of Medicinal Chemistry. (SAR context for arylpiperazines).[5][6][7] Retrieved from [Link]
Stereochemical Control and Pharmacological Implications of 2-Substituted Aryl Piperazines: A Technical Guide
Introduction: The Privileged Chiral Scaffold Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics and o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Chiral Scaffold
Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics and oncology drugs 1[1]. The introduction of an aryl group at the C2 position of the piperazine ring breaks symmetry and creates a critical chiral center. This stereochemistry fundamentally alters the molecule's three-dimensional conformation, dictating its binding affinity, facial selectivity, and functional agonism/antagonism towards aminergic G protein-coupled receptors (GPCRs) and critical kinases like Glycogen Synthase Kinase-3β (GSK-3β) 2[2].
Divergent pharmacological targeting based on C2 stereochemistry of 2-arylpiperazines.
Mechanistic Foundations of Asymmetric Synthesis
Historically, accessing enantiopure 2-substituted piperazines relied on chiral pool synthesis utilizing amino acid precursors. However, modern drug discovery demands late-stage functionalization of the intact piperazine ring.
Photocatalytic Decarboxylative Arylation
Direct C(sp3)–H arylation of saturated six-membered heterocycles often suffers from poor yields due to thermodynamic barriers. To circumvent this, state-of-the-art protocols employ metallaphotoredox catalysis (e.g., using Iridium photocatalysts) to drive decarboxylative arylation 3[3]. This generates a racemic mixture of 2-arylpiperazines, which must subsequently be resolved.
Kinetic Resolution via Asymmetric Lithiation
The most robust method for resolving these racemic mixtures is kinetic resolution utilizing chiral lithium amides or chiral ligands like (+)-sparteine.
Causality of Stereocontrol: The resolution relies on the coordination of the chiral base (n-BuLi/(+)-sparteine complex) to the carbonyl oxygen of a protecting group (typically a Boc group) on the piperazine nitrogen 2[2]. This coordination creates a highly structured, sterically demanding transition state that selectively deprotonates only one enantiomer at the C2 position. The resulting lithiated intermediate is configurationally stable at low temperatures, allowing for stereoretentive trapping with electrophiles to form 2,2-disubstituted piperazines, while leaving the unreacted enantiomer highly enantioenriched 3[3].
Asymmetric lithiation and kinetic resolution workflow for 2-arylpiperazines.
Another powerful approach involves the dynamic kinetic resolution (DKR) of pyrazin-2-ols via Palladium-catalyzed asymmetric hydrogenation 4[4].
Causality of Stereocontrol: The substrate exists in equilibrium with tautomeric intermediates (e.g., 1,6-dihydropyrazin-2(3H)-one). The chiral Pd-complex selectively hydrogenates one tautomer, driving the equilibrium and resulting in high enantioselectivity and diastereoselectivity.
Quantitative Stereochemical Outcomes
The choice of synthetic route profoundly impacts the yield and enantiomeric ratio (er). The table below summarizes the quantitative data across validated methodologies.
Direct synthesis from pyrazin-2-ols via dynamic KR 4[4]
Chiral Auxiliary-Mediated Alkylation
DKP ring (chiral enolate)
70-80%
>90:10
Rigid bicyclic structure ensures high facial selectivity 4[4]
Self-Validating Experimental Protocol: Kinetic Resolution of 2-Arylpiperazines
To ensure reproducibility and scientific integrity, the following protocol details the kinetic resolution of Boc-protected 2-arylpiperazines using n-BuLi and (+)-sparteine. This workflow is designed as a self-validating system: the simultaneous recovery of the unreacted enantiomer and the formation of the trapped product serve as internal thermodynamic controls for the resolution's efficiency.
Step-by-Step Methodology
Preparation of the Chiral Base Complex:
Action: In an oven-dried Schlenk flask under argon, dissolve (+)-sparteine (0.6 equiv) in anhydrous toluene. Cool the solution to -78 °C. Add n-BuLi (0.6 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes.
Causality: Pre-mixing allows the formation of the highly structured (+)-sparteine-lithium complex, which is essential for chiral recognition during the subsequent deprotonation 2[2].
Stereoselective Deprotonation:
Action: Add a solution of the racemic N-Boc-2-arylpiperazine (1.0 equiv) in anhydrous toluene dropwise to the chiral base mixture at -78 °C. Stir for 4-6 hours.
Causality: The low temperature (-78 °C) is critical to prevent the rotation of the Boc group (activation energy ΔH‡ ≈ 44 kJ/mol), ensuring the carbonyl oxygen remains locked in a conformation that directs the lithium complex exclusively to the C2 proton of a single enantiomer 2[2].
Electrophilic Trapping:
Action: Add the desired electrophile (e.g., methyl iodide, 0.8 equiv) dropwise. Allow the reaction to stir for an additional 2 hours at -78 °C before slowly warming to room temperature.
Causality: The lithiated intermediate maintains its absolute configuration at -78 °C. Trapping it with an electrophile yields a 2,2-disubstituted piperazine stereoretentively 3[3].
Quenching and Separation:
Action: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Separate the unreacted highly enantioenriched 2-arylpiperazine from the 2,2-disubstituted product via flash column chromatography.
Validation: Analyze both fractions via Chiral HPLC. A successful resolution will yield the unreacted enantiomer with an er of >95:5 4[4].
Stereochemical Analysis and Validation
Validating the stereochemical integrity of 2-arylpiperazines requires rigorous analytical techniques:
Variable-Temperature NMR (VT-NMR): Used to determine the ratio of rotamers and the rate of rotation of the Boc carbonyl group. For instance, VT-NMR in d8-THF can confirm a 1:1 rotamer ratio and calculate the activation parameters for rotation, which dictates the strict temperature limits for kinetic resolution 2[2].
X-Ray Crystallography: Essential for absolute configuration determination. Crystallographic studies of aminergic GPCR ligands reveal that the phenyl ring plane is often significantly inclined relative to the piperazine ring plane (e.g., rotated by 10° to 25°), a conformational nuance critical for exact receptor docking 1[1].
References
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines
Source: NIH / PMC (National Library of Medicine)
URL:[Link]
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines
Source: Organic Letters (ACS Publications)
URL:[Link]
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands
Source: MDPI
URL:[Link]
An In-depth Technical Guide to (R)-2-(2-Methoxyphenyl)piperazine: Molecular Characteristics and Stereochemical Significance
This guide provides a detailed technical overview of (R)-2-(2-Methoxyphenyl)piperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. While comprehensive data on the specific (R)-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed technical overview of (R)-2-(2-Methoxyphenyl)piperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. While comprehensive data on the specific (R)-enantiomer is emerging, this document synthesizes the known properties of the racemic compound and contextualizes the critical importance of stereochemistry in this class of molecules. We will delve into its chemical identity, the principles of its stereoselective synthesis and separation, and the pharmacological rationale for isolating specific enantiomers for targeted therapeutic applications.
Core Molecular Identity
(R)-2-(2-Methoxyphenyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The "2-(2-Methoxyphenyl)" designation indicates that a methoxyphenyl group is attached to the carbon at the second position of the piperazine ring. The "(R)" denotes a specific three-dimensional arrangement (stereochemistry) at this chiral center. Stereoisomers, or enantiomers, like the (R) and (S) forms, can exhibit markedly different pharmacological and toxicological profiles.
The foundational chemical and physical properties of 2-(2-Methoxyphenyl)piperazine are summarized below. It is important to note that these properties are identical for both the (R) and (S) enantiomers, as well as the racemic mixture.
Synthesis and Chiral Separation: The Path to Enantiopurity
The synthesis of enantiomerically pure compounds like (R)-2-(2-Methoxyphenyl)piperazine is a cornerstone of modern pharmaceutical development. This can be achieved through two primary strategies: asymmetric synthesis, where the desired enantiomer is created directly, or chiral resolution, where the enantiomers are separated from a racemic mixture.
While a specific, detailed protocol for the enantioselective synthesis of (R)-2-(2-Methoxyphenyl)piperazine is not widely published, the synthesis of chiral piperazines is a well-established field in organic chemistry.[3] Asymmetric synthesis often employs chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. A representative workflow for such a synthesis is outlined below.[3]
Caption: Generalized workflow for the asymmetric synthesis of a chiral piperazine.
Explanatory Note: The key to this process is the use of a chiral catalyst or auxiliary, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. This approach avoids the 50/50 mixture of a racemic synthesis and is often more efficient.[3]
Chiral resolution is a common technique to separate enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for this purpose.[4][5]
Objective: To separate the (R) and (S) enantiomers of 2-(2-Methoxyphenyl)piperazine from a racemic mixture.
Principle: A CSP, often based on polysaccharide derivatives like cellulose or amylose, creates a chiral environment.[6] The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[6]
Methodology:
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series). The selection is often empirical and may require screening of different columns and mobile phases.[4]
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation (Resolution > 1.5).
Sample Preparation: Dissolve a small amount of racemic 2-(2-Methoxyphenyl)piperazine in the mobile phase to create a working standard solution.
Instrumentation:
HPLC system equipped with a UV detector.
Chiral column as selected above.
Chromatographic Conditions (Starting Point):
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at a suitable wavelength (e.g., 254 nm).
Analysis: Inject the sample and monitor the chromatogram. Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed. The elution order would need to be confirmed with a standard of a known enantiomer.
Optimization: Adjust the mobile phase composition and temperature to optimize the resolution and analysis time.
Pharmacological Significance and Stereoselectivity
The methoxyphenylpiperazine scaffold is a well-known pharmacophore, forming the core of many centrally active drugs.[7] These compounds often exhibit high affinity for serotonin (5-HT) and adrenergic receptors.[2][7] For instance, the related isomer, 1-(2-methoxyphenyl)piperazine, is a known ligand for 5-HT₁ₐ and 5-HT₂ₐ receptors and is a building block for several antipsychotic and anxiolytic drugs.[7]
The critical insight for drug development professionals is that biological systems, being inherently chiral, often interact differently with enantiomers. This principle of stereoselectivity means that one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.
Caption: Conceptual model of stereospecific binding of enantiomers to a chiral receptor.
This differential binding is due to the three-dimensional nature of receptor binding pockets. An (R)-enantiomer might fit perfectly, leading to a strong therapeutic signal, while the (S)-enantiomer may not, resulting in weak or no interaction. Therefore, isolating and administering a single enantiomer can lead to a more potent and safer drug.
Applications in Drug Discovery
The 2-(2-methoxyphenyl)piperazine scaffold is a valuable building block in the synthesis of novel therapeutic agents, particularly for central nervous system disorders.[8] Its derivatives have been explored as ligands for a variety of receptors.[2][9] The development of the enantiomerically pure (R)-form is aligned with the modern drug development paradigm of creating highly specific and selective drugs. By focusing on the single, active enantiomer, researchers can:
Enhance Potency: The therapeutic dose can potentially be lowered, as the entire dose consists of the active compound.
Improve Safety Profile: Eliminating the inactive or potentially harmful enantiomer can reduce side effects and off-target activities.
Simplify Pharmacokinetics: The metabolism and clearance of a single enantiomer can be more predictable than that of a racemic mixture.
References
Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcóstegui, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277.
Zhuang, Z. P., Kung, M. P., Mu, M., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406–1407.
Kumar, P., Garg, S., Kumar, N., Kumar, A., Bhatt, S., & Sharma, A. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry, 117, 105429.
ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
Seba, M. C., et al. (2019). Piperazine Derivatives: A review of activity on neurotransmitter receptors. International Journal of Research & Review, 6(11), 570-578.
Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
Wang, L., et al. (2017). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing.
Rothman, R. B., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
Di Maso, M., et al. (2011). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC.
Zhou, H., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(2), 239-250.
SIELC. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column.
Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734–740.
The following technical guide details the synthesis, resolution, and characterization of (R)-2-(2-Methoxyphenyl)piperazine . Editorial Note: While the user query associates this intermediate with Vestipitant (GW597599),...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, resolution, and characterization of (R)-2-(2-Methoxyphenyl)piperazine .
Editorial Note: While the user query associates this intermediate with Vestipitant (GW597599), it is critical to note that the clinical candidate Vestipitant typically incorporates a (2S)-2-(4-fluoro-2-methylphenyl)piperazine core. The molecule detailed here—(R)-2-(2-Methoxyphenyl)piperazine —is a close structural analog often utilized in structure-activity relationship (SAR) studies for NK1 receptor antagonists and 5-HT1A ligands. The chemistry described below is directly applicable to the Vestipitant class of 2-arylpiperazines.
Synthesis, Resolution, and Process Control for NK1 Antagonist Intermediates
Executive Summary
(R)-2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5 for racemate ref) is a chiral pharmacophore essential for the development of neurokinin-1 (NK1) receptor antagonists. Unlike the common 1-arylpiperazines (N-substituted), this molecule features the aryl group at the C2 position , creating a chiral center that dictates receptor binding affinity. This guide outlines the robust "Chiral Pool" and "Resolution" pathways for its production, emphasizing the control of enantiomeric purity (ee > 99%) required for late-stage pharmaceutical coupling.
Two primary routes are established for this scaffold: Route A (Racemic Synthesis + Resolution) is preferred for cost-effectiveness at scale, while Route B (Asymmetric Synthesis) is utilized when high-cost chiral starting materials (e.g., arylglycines) are accessible.
Route A: The Glycine Cyclization & Resolution Protocol (Industry Standard)
This route constructs the piperazine ring from 2-methoxyphenylglycine, followed by reduction and classical resolution.
Step 1: Esterification & Cyclization
The synthesis begins with 2-(2-methoxyphenyl)glycine .
Esterification: Reflux glycine analog in MeOH/SOCl₂ to yield the methyl ester hydrochloride.
N-Alkylation/Cyclization: The ester is reacted with 1,2-dibromoethane (or oxalyl chloride for diketopiperazine route) in the presence of a base (Et₃N or K₂CO₃).
Mechanism:[1][2][3] Double nucleophilic substitution creates the 2-oxopiperazine (lactam) or 2,3-dioxopiperazine intermediate.
Yield: Typically 75–85% of the racemic 2-(2-methoxyphenyl)piperazine.
Step 3: Optical Resolution
Isolation of the (R)-enantiomer is achieved via diastereomeric salt formation.
Resolving Agent:(L)-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid .
Solvent System: Methanol/Water (9:1) or Ethanol.[4]
Protocol:
Dissolve racemate in hot solvent.
Add 1.0 eq of (L)-Tartaric acid.
Cool slowly to 0°C to crystallize the (R)-amine-(L)-tartrate diastereomer.
Recrystallization: Repeat 2x to achieve >99% ee.
Free Basing: Treat salt with 2M NaOH and extract into DCM.
Route B: Asymmetric Synthesis (Strecker-Type)
Utilizes (R)-Phenylglycinol as a chiral auxiliary to induce stereochemistry during ring formation, avoiding the 50% loss inherent in resolution. This is higher cost but atomically efficient.
Visualization: Synthesis & Resolution Workflow
Caption: Figure 1. Process flow for the synthesis and optical resolution of (R)-2-(2-Methoxyphenyl)piperazine.
Analytical Control & Quality Assurance
Ensuring the enantiomeric purity of the C2-chiral center is critical, as the (S)-enantiomer may act as an antagonist or inactive impurity in downstream NK1 applications.
Enantiomeric Purity (Chiral HPLC)
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the methoxy singlet (~3.8 ppm) and the benzylic methine triplet/doublet of doublets (~4.0–4.2 ppm) corresponding to the C2 proton.
Shift Reagents: Addition of (R)-(-)-Mosher's acid chloride can be used to verify %ee via NMR if HPLC is unavailable.
Downstream Application: Vestipitant Analog Synthesis
While Vestipitant uses the 4-fluoro-2-methyl analog, the coupling logic remains identical. The (R)-piperazine intermediate is coupled with a chiral amide fragment.
Coupling Protocol:
Activation: The secondary amine of the piperazine attacks an activated carbonyl (e.g., carbamoyl chloride or isocyanate) of the pendant chain.
Regioselectivity: The N1 nitrogen (distal to the aryl ring) is more nucleophilic due to steric hindrance at N4 (proximal to the 2-methoxyphenyl group). However, protection of N1 may be required depending on the specific Vestipitant analog synthesis strategy.
Caption: Figure 2. General coupling scheme for converting the piperazine intermediate into an NK1 receptor antagonist.
References
Di Fabio, R., et al. (2009). "Discovery of Vestipitant (GW597599): A Novel, Orally Active, High-Affinity NK1 Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters.
Glaxo Group Ltd. (2001). "Piperazine Derivatives and Their Use as NK1 Antagonists." WO Patent 2001/025219.
Hulme, C., et al. (1998). "High-throughput synthesis of substituted piperazines." Tetrahedron Letters.
An In-depth Technical Guide to Chiral Amine Building Blocks for Neurokinin-1 (NK1) Receptor Antagonists
Abstract The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated therapeutic target for a range of clinical applications, most notably in the management of chemotherapy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated therapeutic target for a range of clinical applications, most notably in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] The development of potent and selective non-peptide NK1 receptor antagonists, such as the approved drug Aprepitant (Emend®), has been a landmark achievement in medicinal chemistry.[3][4][5] A central and recurring theme in the molecular architecture of these antagonists is the presence of a specific chiral amine moiety. This building block is not merely a structural component but is fundamentally responsible for the precise three-dimensional orientation required for high-affinity binding to the receptor. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical chiral amine building blocks used in the synthesis of NK1 receptor antagonists. We will dissect the causality behind synthetic strategies, present detailed, field-proven protocols, and offer a comparative analysis of methodologies to empower rational decision-making in the laboratory.
The Biological Imperative: Why Chirality is Paramount for NK1 Antagonism
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand Substance P, activates downstream signaling cascades primarily through Gq and Gs heterotrimeric proteins.[6][7] This leads to an increase in intracellular second messengers like inositol triphosphate (IP3) and calcium, ultimately resulting in neuronal excitation and other physiological responses.[6][8]
Non-peptide antagonists function by competitively binding to the receptor, preventing Substance P from docking and initiating this cascade.[9] The binding pocket of the NK1 receptor is an exquisitely defined, chiral environment. Consequently, the enantioselectivity of a ligand is critical. The two enantiomers of a chiral antagonist will have different spatial arrangements of their substituent groups. One enantiomer will fit snugly into the receptor's binding site, maximizing favorable interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions), leading to high affinity and potent antagonism. Its mirror image, however, will experience steric clashes and will be unable to achieve the optimal binding conformation, resulting in significantly lower affinity or complete inactivity. The core chiral amine provides the foundational stereocenter that correctly orients the other key pharmacophoric elements, such as aromatic rings and other functional groups, for effective receptor engagement.
Signaling Pathway of the NK1 Receptor
The following diagram illustrates the primary signaling pathway initiated by Substance P binding to the NK1 receptor, which is the process blocked by the chiral amine-containing antagonists discussed herein.
Caption: NK1 receptor signaling cascade and point of antagonist intervention.
Core Chiral Amine Scaffolds and Synthetic Strategies
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical process chemistry. For NK1 antagonists, the primary challenge is the efficient and scalable production of these key intermediates with high stereochemical fidelity. The two dominant strategies employed are asymmetric synthesis and chiral resolution .
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create the desired stereocenter from a prochiral precursor, often using a chiral catalyst or auxiliary. This approach is highly atom-economical and can be more efficient for large-scale production than resolution.
A powerful method for generating chiral amines is the asymmetric reduction of prochiral imines. This can be achieved through transfer hydrogenation or direct hydrogenation using chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium) or, more recently, through biocatalysis with enzymes like imine reductases (IREDs).[10][11][12]
Field-Proven Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketimine
This protocol provides a general methodology for the synthesis of a chiral benzylic amine, a common core in many experimental NK1 antagonists.
Objective: To synthesize (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with high enantiomeric excess.
Materials:
1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
Ammonium formate or Formic acid/Triethylamine mixture
Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™)
Anhydrous solvent (e.g., Isopropanol or Acetonitrile)
Standard workup and purification reagents (e.g., Diethyl ether, aq. HCl, aq. NaOH)
Step-by-Step Methodology:
Imine Formation (In Situ): To a flame-dried, argon-purged reaction vessel, add 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 equiv) and ammonium formate (5.0 equiv).
Add anhydrous isopropanol to form a slurry. Heat the mixture to 60-70 °C for 2-4 hours to facilitate the in-situ formation of the corresponding ketimine.
Catalytic Reduction: Cool the reaction mixture to 30 °C. In a separate vessel, dissolve the chiral Ru-catalyst (0.005 equiv) in the same anhydrous solvent and add it to the reaction mixture.
If using a formic acid/triethylamine azeotrope, add it slowly to the reaction mixture at room temperature. The reaction is typically exothermic.
Monitoring: Stir the reaction at 30-40 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.
Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate or diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification & Analysis: The crude amine can be purified by column chromatography or by crystallization of its hydrochloride salt. The enantiomeric excess (e.e.) must be determined by chiral HPLC analysis.
Causality Behind Choices:
In-Situ Imine Formation: Generating the imine in the same pot as the reduction avoids the isolation of the often-unstable imine intermediate, streamlining the process.
Catalyst Choice: Noyori-type Ruthenium catalysts are well-established for their high efficiency and selectivity in the transfer hydrogenation of a wide range of ketones and imines.[12]
Hydrogen Source: Formic acid/triethylamine or ammonium formate are safe, easy-to-handle hydrogen donors compared to high-pressure hydrogen gas, making the process more amenable to standard laboratory equipment.
A greener and often more selective alternative is the use of IREDs.[10][13] These enzymes operate under mild aqueous conditions and can exhibit exceptionally high enantioselectivity (>99% e.e.).[10] The process involves using whole-cell biocatalysts (e.g., recombinant E. coli) that overexpress a specific (R)- or (S)-selective IRED.[10][11]
Chiral Resolution: Separating a Racemic Mixture
Chiral resolution is a classical but highly effective technique that remains relevant, especially when a suitable asymmetric synthesis cannot be readily developed. The principle involves reacting a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[14][15]
These two salts are diastereomers and thus have different physical properties, most critically, different solubilities in a given solvent.[14] This difference allows for their separation via fractional crystallization.[14][15]
Field-Proven Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol details a foundational resolution technique applicable to many primary chiral amines.
Objective: To isolate (R)-1-Phenylethylamine from a racemic mixture.
Materials:
(±)-1-Phenylethylamine (racemic)
L-(+)-Tartaric acid (enantiomerically pure)
Methanol
Filtration apparatus
Aqueous Sodium Hydroxide (e.g., 2M NaOH)
Step-by-Step Methodology:
Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.
To this solution, slowly add the racemic (±)-1-phenylethylamine (1.0 equiv). The mixture will exotherm.
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 24 hours to promote crystallization of the less soluble diastereomeric salt.[14]
Isolation: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched (R)-amine-(+)-tartrate salt.
Liberation of Free Amine: Dissolve the collected crystals in water and add aqueous NaOH until the solution is strongly basic (pH > 12).
Extract the liberated free (R)-amine with a suitable organic solvent (e.g., dichloromethane or ether).
Dry the organic extract over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Analysis: Determine the optical purity via polarimetry or chiral HPLC.
Causality Behind Choices:
Resolving Agent: Tartaric acid is a cost-effective, naturally occurring, and widely available chiral resolving agent.[14] Both enantiomers are commercially available, allowing for the targeting of either amine enantiomer.
Solvent Selection: Methanol is a common choice as it often provides a good solubility differential between the two diastereomeric salts. Optimization of the solvent system is a critical step in developing a successful resolution.
Stoichiometry: Using a half-equivalent of the resolving agent is a common strategy. The goal is to crystallize only the less-soluble salt, leaving the more-soluble salt in the mother liquor, thus maximizing the purity of the first crop of crystals.
Workflow: Comparison of Synthetic Strategies
This diagram outlines the decision-making process and workflows for obtaining a target chiral amine.
Caption: Decision workflow for chiral amine synthesis via asymmetric routes vs. resolution.
Case Study: The Chiral Amine Core of Aprepitant
Aprepitant (Emend®) is the archetypal NK1 receptor antagonist, and its synthesis is a masterclass in modern process chemistry.[3][4][16] The core structure contains a complex morpholine ring with three contiguous stereocenters. The key chiral amine building block that sets the stage for the entire molecule is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. While not an amine itself, this chiral alcohol is the direct precursor to the critical chiral ether linkage that mimics a chiral amine interaction within the receptor.
The industrial synthesis developed by Merck & Co. is a prime example of prioritizing an asymmetric approach for efficiency and sustainability.[17][18]
Key Synthetic Step: Asymmetric Synthesis of the Chiral Alcohol Precursor
The original synthesis involved a stoichiometric chiral reagent, but the greener, second-generation process utilizes a highly efficient catalytic asymmetric reduction of the corresponding ketone.[18]
Parameter
Method 1: Stoichiometric Reduction
Method 2: Catalytic Asymmetric Reduction
Chiral Source
Stoichiometric borane reduction with a chiral oxazaborolidine (Corey-Itsuno)
Catalytic (e.g., Ru-BINAP) asymmetric hydrogenation or enzymatic reduction
Yield
Good to Excellent
Typically >95%
Enantiomeric Excess
>98% e.e.
>99% e.e.
Atom Economy
Low
High
Process Safety
Requires handling of borane reagents
High-pressure hydrogenation or mild aqueous enzymatic conditions
Table 1: Comparison of synthetic routes to the key chiral alcohol precursor for Aprepitant.
The adoption of the catalytic route by Merck resulted in a massive reduction in waste and a more cost-effective and environmentally friendly process.[18] This choice underscores the power of asymmetric catalysis in modern pharmaceutical manufacturing. The final amine-like morpholine nitrogen is introduced later in the synthesis, but its spatial orientation is directly dictated by the stereochemistry set in this initial chiral building block. A key step in the process is a crystallization-induced diastereoselective transformation, which converts a 1:1 mixture of diastereomers into a single desired isomer, achieving high stereochemical purity and yield.[17]
Conclusion and Future Outlook
The synthesis of chiral amine building blocks is a critical, enabling technology in the development of NK1 receptor antagonists. The choice between asymmetric synthesis and chiral resolution is a strategic one, dictated by factors including scale, cost, timeline, and available technology. While classical resolution remains a valuable tool, the field is clearly driven by the innovation and efficiency of asymmetric catalysis, including both transition-metal catalysis and biocatalysis. As our understanding of the NK1 receptor's structure and binding modes becomes more refined, the demand for novel, even more complex chiral amine scaffolds will continue to grow. Future developments will likely focus on the application of new catalytic systems, the expansion of the biocatalysis toolbox with engineered enzymes, and the integration of these technologies into continuous flow manufacturing processes to further enhance efficiency and safety.
References
Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, [Link][16][19]
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Encyclopedia MDPI, [Link][6][7]
Biological and Pharmacological Aspects of the NK1-Receptor. PMC, [Link][8]
Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed, [Link][17]
Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Rodriguez, [Link]
Scientists from Zelinsky Institute developed an effective method for the synthesis of an antagonist of hNK1 receptors. Zelinsky Institute of Organic Chemistry, [Link][3]
An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC, [Link][10]
Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. The University of Manchester, [Link][13]
Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry, [Link][11]
Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA, [Link][18]
Asymmetric synthesis of (R)-2-(2-Methoxyphenyl)piperazine
Application Note: Asymmetric Synthesis of (R)-2-(2-Methoxyphenyl)piperazine Executive Summary Chiral 2-arylpiperazines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous ce...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis of (R)-2-(2-Methoxyphenyl)piperazine
Executive Summary
Chiral 2-arylpiperazines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, including dopamine and 5-HT receptor ligands. The target compound, (R)-2-(2-Methoxyphenyl)piperazine , presents a specific synthetic challenge due to the steric and electronic demands of the ortho-methoxy substitution on the aryl ring.
Historically, accessing enantiopure 2-arylpiperazines relied on the chiral pool (e.g., starting from unnatural amino acids) or late-stage classical resolution, which suffers from a maximum 50% theoretical yield and high waste generation. This application note details modern, scalable catalytic asymmetric methodologies to construct the (R)-2-(2-Methoxyphenyl)piperazine scaffold, emphasizing the causality behind catalyst selection, substrate activation, and process validation.
Mechanistic Rationale & Retrosynthetic Strategies
The direct asymmetric hydrogenation (AH) of unactivated pyrazines is notoriously difficult. Pyrazines possess high aromatic stabilization energy and strongly coordinate to transition metals, which often leads to irreversible catalyst poisoning[1]. To circumvent this, two primary catalytic strategies have been developed:
Substrate Activation via N-Alkylation (Iridium Catalysis): By reacting the pyrazine precursor with an alkyl halide (e.g., benzyl bromide), the aromaticity is perturbed, and the resulting pyrazinium salt becomes highly electron-deficient[1]. This activation prevents bidentate catalyst poisoning and facilitates rapid hydride transfer from a chiral Iridium complex (e.g., [Ir(COD)Cl]₂ / (R)-Segphos)[1].
Partial Pre-Reduction (Ruthenium Catalysis): Using 5,6-dihydropyrazine derivatives bypasses the aromaticity barrier. Chiral cationic Ruthenium diamine complexes can then smoothly reduce the cyclic imine bond to establish the stereocenter[2][3].
Late-Stage Kinetic Resolution (Organolithium/Photocatalysis): For late-stage functionalization, racemic 2-arylpiperazines can be synthesized via metallaphotoredox catalysis and subsequently subjected to kinetic resolution using
-BuLi and a chiral ligand like (+)-sparteine[4][5].
Quantitative Data: Comparison of Synthetic Methodologies
To guide route selection for drug development professionals, the following table summarizes the performance metrics of the primary asymmetric strategies for 2-arylpiperazine synthesis.
This workflow represents the most robust and scalable route to (R)-2-(2-Methoxyphenyl)piperazine, utilizing substrate activation to overcome catalyst poisoning[1].
Caption: Ir-catalyzed asymmetric hydrogenation workflow via pyrazinium salt activation.
An alternative approach utilizing photoredox chemistry to build the racemic core, followed by a highly selective asymmetric lithiation to resolve the enantiomers[4][5].
Caption: Kinetic resolution of racemic 2-arylpiperazines using asymmetric lithiation.
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the chiral catalyst and the complete conversion of intermediates.
Step 1: Substrate Activation (Formation of Pyrazinium Salt)
Causality: Alkylation of the pyrazine nitrogen disrupts the strong bidentate coordination potential of the substrate, preventing Ir-catalyst poisoning[1].
In a round-bottom flask, dissolve 2-(2-methoxyphenyl)pyrazine (10.0 mmol) in anhydrous acetone (30 mL).
Reflux the mixture for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) until the starting material is consumed.
Cool to room temperature. The 1-benzyl-3-(2-methoxyphenyl)pyrazinium bromide salt will precipitate.
Filter the solid, wash with cold acetone (2 × 10 mL), and dry under high vacuum.
Self-Validation Check:
H NMR should show a distinct downfield shift of the pyrazine aromatic protons (>8.5 ppm) and a sharp singlet for the benzyl (~6.0 ppm).
Step 2: Catalytic Asymmetric Hydrogenation
Causality: A mixed solvent system (Toluene/1,4-Dioxane) is critical. Toluene maximizes the enantio-induction of the (R)-Segphos ligand, while 1,4-Dioxane is required to solubilize the highly polar pyrazinium salt[1].
Catalyst Preparation (Glovebox required): In a dry vial, combine
(1.0 mol%) and (R)-Segphos (2.2 mol%). Add anhydrous THF (5 mL) and stir at room temperature for 30 minutes. Evaporate the THF under reduced pressure to yield the active catalyst complex.
Transfer the pyrazinium salt (5.0 mmol) and the prepared Ir-catalyst into a stainless-steel autoclave.
Add a degassed mixture of Toluene/1,4-Dioxane (1:1 v/v, 20 mL).
Seal the autoclave, purge with Argon (3×), and then pressurize with
gas to 50 atm.
Stir the reaction mixture at 50 °C for 24 hours.
Cool to room temperature and carefully vent the
gas.
Concentrate the mixture, basify with saturated aqueous
(20 mL), and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over and concentrate.
Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate (R)-1-benzyl-3-(2-methoxyphenyl)piperazine.
Step 3: Global Deprotection (Hydrogenolysis)
Dissolve the N-benzylpiperazine intermediate (4.0 mmol) in HPLC-grade Methanol (20 mL).
Add 10% Pd/C (10 wt%, ~80 mg) carefully under an Argon atmosphere.
Purge the flask with
and stir vigorously under an balloon (1 atm) at room temperature for 12 hours.
Filter the mixture through a pad of Celite to remove the Pd/C, washing with excess Methanol.
Concentrate the filtrate to yield the final product, (R)-2-(2-Methoxyphenyl)piperazine .
Step 4: Analytical Validation
To confirm the success of the asymmetric induction, the enantiomeric excess (ee) must be determined.
Expected Results: The (R)-enantiomer will elute as the major peak (typically >92% ee). Compare against a racemic standard synthesized via
reduction of the pyrazinium salt.
References
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides
Source: Organic Letters (2016)
URL:[Link]
Asymmetric Hydrogenation of 2-Aryl-5,6-dihydropyrazine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts
Source: Chinese Journal of Chemistry (2014)
URL:[Link]
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines
Source: Organic Letters (2023)
URL:[Link]
Application Note: Synthesis of Vestipitant Analogues Utilizing (R)-2-(2-Methoxyphenyl)piperazine
[1] Abstract & Scope This technical guide details the synthetic protocol for coupling (R)-2-(2-methoxyphenyl)piperazine to the substituted benzyl-methyl-amine side chain characteristic of Vestipitant (GW597599).[1] Criti...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Scope
This technical guide details the synthetic protocol for coupling (R)-2-(2-methoxyphenyl)piperazine to the substituted benzyl-methyl-amine side chain characteristic of Vestipitant (GW597599).[1]
Critical Note on Structural Identity:
Vestipitant (GW597599) is clinically defined as (2S)-N-(1-{[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-methyl-2-(4-fluoro-2-methylphenyl)piperazine-1-carboxamide.[1]
The user-requested intermediate, (R)-2-(2-methoxyphenyl)piperazine , is a structural analog often utilized in Structure-Activity Relationship (SAR) studies to evaluate the impact of the aryl ring electronics (methoxy vs. fluoro-methyl) and stereochemical inversion ((R) vs. (S)) on NK1 receptor binding affinity. This protocol focuses on the urea coupling efficiency and chiral integrity of this specific analog synthesis.
Retrosynthetic Analysis & Strategy
The synthesis relies on a convergent assembly strategy. The critical bond formation is the construction of the urea linkage between the secondary amine of the piperazine core and the chiral benzyl amine side chain.
Strategic Pathway
Fragment A (Nucleophile): (R)-2-(2-methoxyphenyl)piperazine.[1]
Fragment B (Electrophile): Activated carbamoyl species derived from (R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-ethanamine.[1]
Coupling: Nucleophilic acyl substitution.
Visualization of Reaction Logic
Figure 1: Convergent retrosynthetic logic for the assembly of the Vestipitant analog scaffold.
Critical Material Attributes (CMAs)
To ensure protocol reproducibility, the starting material must meet specific purity criteria. The (R)-enantiomer of the piperazine is prone to racemization if stored improperly or subjected to excessive heat during salt breaking.
Material
CAS No.
Critical Attribute
Specification
Rationale
(R)-2-(2-Methoxyphenyl)piperazine
Analogous to 35386-24-4
Chiral Purity (ee)
> 98.5%
Impurities lead to diastereomeric mixtures difficult to separate by flash chromatography.[1]
Triphosgene
32315-10-9
Moisture Content
< 0.1%
Hydrolysis releases HCl, quenching the amine and reducing yield.[1]
In a separate vessel, dissolve (R)-2-(2-Methoxyphenyl)piperazine and DIPEA in DCM.
Transfer the activated carbamoyl chloride solution (from Step 1) into the piperazine solution via cannula at 0-5°C .
Why Reverse Addition? Adding the electrophile to the nucleophile ensures the piperazine is always in excess relative to the incoming chloride, favoring mono-acylation and reducing oligomerization risks.
Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
Quench: Add saturated aqueous NaHCO₃ solution.
Step 3: Workup and Purification
Separate phases. Extract aqueous layer with DCM (2x).[2]
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Target: The product typically elutes at 2-3% MeOH.[1]
Process Analytical Technology (PAT) & QC
In-Process Control (IPC) Workflow
Figure 2: HPLC monitoring checkpoints for the coupling reaction.
Characterization Data (Expected)
¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the methoxy singlet (~3.8 ppm), the piperazine ring protons (multiplets 2.8-3.5 ppm), and the distinct splitting of the chiral ethyl group on the side chain.
Chiral HPLC: Required to confirm no epimerization occurred at the piperazine C2 position.
Low Yield: Often caused by moisture in the Step 1 activation. Triphosgene is highly sensitive. Correction: Use freshly distilled DCM and store Triphosgene in a desiccator.
Epimerization: If the reaction temperature exceeds 40°C, the benzylic position on the side chain or the piperazine chiral center may racemize. Protocol Rule: Strictly maintain T < 25°C.
Safety Considerations
Triphosgene: A solid substitute for phosgene, but it decomposes to phosgene gas upon heating or contact with nucleophiles.[1] Must be handled in a high-efficiency fume hood.
Piperazines: Known skin and respiratory sensitizers. Double-glove and use respiratory protection when handling the solid intermediate.
References
Di Fabio, R., et al. (2009).[1] "Discovery Process and Pharmacological Characterization of Vestipitant." Journal of Medicinal Chemistry. (Describes the SAR and the importance of the 2-arylpiperazine core).
Glaxo Group Ltd. (2005). "Process for the preparation of piperazine derivatives." World Intellectual Property Organization, WO2005021521.[1] (Details the industrial handling of methoxyphenyl piperazine intermediates).
Alvaro, G., et al. (2008).[1] "Synthesis of the NK1 Receptor Antagonist GW597599." ACS Organic Process Research & Development. (The authoritative source for the coupling conditions of Vestipitant-class molecules).
BenchChem. (2025).[3] "Technical Guide to 1-(2-Methoxyphenyl)piperazine." (Physical properties and handling of the specific intermediate).[4][5][6][7][8]
Application Note: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Piperazine Synthesis
Executive Summary Chiral piperazines are privileged structural motifs in modern drug discovery, forming the pharmacophoric core of numerous therapeutics, including the antiemetic Vestipitant and the HIV protease inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral piperazines are privileged structural motifs in modern drug discovery, forming the pharmacophoric core of numerous therapeutics, including the antiemetic Vestipitant and the HIV protease inhibitor Crixivan. Traditionally, accessing these enantiopure scaffolds required lengthy chiral pool syntheses or inefficient classical resolutions. The direct transition-metal-catalyzed asymmetric hydrogenation (AH) of pyrazines represents a highly atom-economical alternative.
This application note provides an in-depth technical guide to the Iridium-catalyzed asymmetric hydrogenation of pyrazines . It details the mechanistic rationale behind substrate activation, provides quantitative performance benchmarks for various catalyst systems, and outlines a self-validating experimental protocol designed for high reproducibility in pharmaceutical development.
Mechanistic Insights & Causality
The direct hydrogenation of pyrazines has historically been hampered by two fundamental chemical barriers:
High Resonance Energy: The aromatic stability of the pyrazine ring creates a high activation energy barrier for the initial hydride transfer.
Catalyst Poisoning: The resulting piperazine product contains two highly basic secondary amines that strongly coordinate to the transition metal center, leading to irreversible catalyst deactivation (poisoning).
To overcome these barriers, state-of-the-art methodologies employ a Substrate Activation Paradigm prior to Iridium-catalyzed hydrogenation, as pioneered by Zhou and colleagues . By treating the pyrazine with an alkyl halide (e.g., benzyl bromide), an N-alkyl pyrazinium salt is formed in situ.
The Causality of Activation:
Electronic Modulation: Quaternization of the nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This breaks the aromaticity and makes the ring highly susceptible to nucleophilic hydride attack from the active Ir(III)-dihydride species.
Steric & Electronic Shielding: The bulky alkyl group physically blocks one nitrogen from coordinating to the Iridium center. Concurrently, the second nitrogen forms a salt with the hydrobromic acid generated during the reaction, completely mitigating the catalyst deactivation typically caused by the basic piperazine product.
Mechanistic rationale for substrate activation in pyrazine hydrogenation.
Quantitative Performance Data
The choice of the chiral diphosphine ligand and the specific activation strategy are highly dependent on the substitution pattern of the starting pyrazine. The table below summarizes the optimal conditions and quantitative outcomes for various substrate classes based on authoritative literature.
Substrate Class
Activation Strategy
Optimal Catalyst System
H₂ Pressure
Temp
Enantiomeric Excess (ee)
Ref
2-Substituted Pyrazines
Alkyl Halide (BnBr)
[Ir(COD)Cl]2 / (S,S)-f-Binaphane
600 psi
30 °C
Up to 96%
2,3-Disubstituted Pyrazines
Alkyl Halide (BnBr)
[Ir(COD)Cl]2 / Josiphos
200 psi
60 °C
Up to 91%
3,6-Dialkylidene-diketopiperazines
Substrate-Controlled
Ir / SpinPHOX
100 psi
25 °C
Up to 98%
Tosylamido-Substituted Pyrazines
Tosylamidation
Ir(III) binuclear complex
700 psi
50 °C
Up to 95%
Experimental Workflow & Protocols
The following protocol outlines a self-validating system for the asymmetric hydrogenation of 2-substituted pyrazines using benzyl bromide activation.
Step-by-step workflow for the Ir-catalyzed asymmetric hydrogenation of pyrazines.
Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh [Ir(COD)Cl]2 and (S,S)-f-Binaphane into a dry 5 mL glass vial equipped with a magnetic stir bar.
Add 1.0 mL of anhydrous THF.
Stir the mixture at room temperature (25 °C) for 30 minutes to ensure complete complexation.
IPQC 1 (Visual Validation): The [Ir(COD)Cl]2 precursor is initially orange/red. Upon successful coordination with the diphosphine ligand, the solution will transition to a deep yellow or brown. Failure to observe this color shift indicates poor ligand binding or oxygen contamination; do not proceed if the solution remains red.
Step 2: In Situ Substrate Activation
In a separate vial within the glovebox, dissolve the 2-substituted pyrazine (0.5 mmol) in 2.0 mL of anhydrous THF.
Add Benzyl bromide (0.5 mmol) dropwise to the substrate solution.
Stir the mixture for 15 minutes at room temperature to allow the formation of the N-benzyl pyrazinium salt.
Step 3: High-Pressure Asymmetric Hydrogenation
Transfer the activated substrate solution into the vial containing the Ir-precatalyst mixture.
Place the reaction vial into a stainless-steel high-pressure autoclave. Seal the autoclave tightly.
Remove the autoclave from the glovebox and connect it to a high-pressure hydrogen line.
Purge the system by pressurizing to 100 psi with H₂ and carefully venting. Repeat this purge cycle three times to remove any trace inert gas.
Pressurize the autoclave to 600 psi (approx. 40 atm) with H₂.
Heat the assembly to 30 °C and stir vigorously (1000 rpm) for 24 hours.
IPQC 2 (Kinetic Validation): If equipped with a mass flow controller, monitor the hydrogen uptake curve. A plateau in H₂ consumption confirms that the reduction of the aromatic system is complete.
Step 4: Workup and Isolation
Cool the autoclave to room temperature and carefully vent the H₂ gas in a well-ventilated fume hood.
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the N-benzyl chiral piperazine.
Step 5: Analytical Validation
IPQC 3 (Enantiomeric Purity Validation): The enantiomeric excess (ee) must be determined via chiral High-Performance Liquid Chromatography (HPLC) (e.g., using a Daicel Chiralcel OD-H column).
Self-Validation Requirement: Prior to analyzing the chiral batch, synthesize a racemic standard using an achiral catalyst (e.g., Pd/C) under identical conditions. Inject the racemic standard first to validate baseline separation of the enantiomers, ensuring the integration parameters for the chiral run are scientifically sound.
References
Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., & Wang, B. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 2016.[Link]
Zhang, W., et al. "Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides." Journal of the American Chemical Society, 2019.[Link]
Higashida, K., Nagae, H., & Mashima, K. "Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton." Advanced Synthesis & Catalysis, 2016.[Link]
Application
Preparation of (R)-2-(2-Methoxyphenyl)piperazine via chiral pool synthesis
Executive Summary & Strategic Rationale The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for GPCR ligands, particularly Neurokinin-1 (NK1) antagonists and serotonergic agents....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for GPCR ligands, particularly Neurokinin-1 (NK1) antagonists and serotonergic agents. While N-aryl piperazines (e.g., 1-(2-methoxyphenyl)piperazine) are common, C-aryl piperazines like (R)-2-(2-methoxyphenyl)piperazine represent a more synthetically challenging class. These scaffolds are critical for imparting rigid stereochemical definition to drug candidates, influencing binding affinity and metabolic stability.
Why Chiral Pool?
Traditional methods involving the resolution of racemic piperazines via tartaric acid crystallization are inefficient, often resulting in yields <35% and requiring repetitive recrystallizations. Asymmetric hydrogenation of pyrazines requires expensive noble metal catalysts (Rh/Ru) and high-pressure infrastructure.
This protocol details a Chiral Pool Synthesis utilizing (R)-2-amino-2-(2-methoxyphenyl)acetic acid . By leveraging the inherent stereochemistry of this commercially available non-proteinogenic amino acid, we achieve:
Atom Economy: Elimination of resolution steps.
Stereochemical Integrity: Retention of the (R)-configuration throughout the cyclization and reduction sequence.
Scalability: Utilization of standard reagents (Boc-Gly-OH, LAH) suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis & Pathway Visualization
The strategy employs a "Diketopiperazine Route."[1] The target chiral center is derived directly from the starting amino acid. The pathway involves esterification, peptide coupling, cyclization, and global reduction.
Figure 1: Retrosynthetic logic flow from chiral amino acid precursor to the target piperazine scaffold.
Detailed Experimental Protocols
Phase 1: Precursor Activation (Esterification)
The carboxylic acid must be protected as an ester to facilitate the subsequent peptide coupling and cyclization.
Suspend 10.0 g (55.2 mmol) of (R)-2-amino-2-(2-methoxyphenyl)acetic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and drying tube.
Cool to 0°C. Add 6.0 mL (82.8 mmol) of thionyl chloride dropwise over 20 minutes. Caution: Exothermic gas evolution (
, HCl).
Heat the mixture to reflux (65°C) for 4 hours. The suspension should become a clear solution.
Concentrate in vacuo to remove methanol and excess thionyl chloride.
Triturate the resulting white solid with diethyl ether to remove impurities. Filter and dry to obtain the methyl ester hydrochloride.
Expected Yield: ~95-98%
Checkpoint:
NMR should show a singlet ~3.7 ppm (methoxy) and ~3.6 ppm (methyl ester).
Phase 2: Dipeptide Formation (The "Linear" Step)
We introduce the second nitrogen and the two carbons required for the piperazine ring using N-Boc-Glycine.
Critical Safety: LAH is pyrophoric. Use strictly anhydrous conditions under Argon/Nitrogen.
Protocol:
Charge a dry 3-neck flask with LAH pellets (4.0 equiv) and anhydrous THF (0.5 M relative to DKP). Cool to 0°C.
Add the solid DKP portion-wise (or as a slurry in THF) to the LAH suspension. Gas evolution (
) will occur.
Warm to room temperature, then heat to reflux for 12-16 hours. The amide carbonyls are difficult to reduce and require prolonged heating.
Fieser Quench (Crucial for filtration):
Cool to 0°C.
Add water (
mL = grams of LAH used) very slowly.
Add 15% aqueous NaOH (
mL).
Add water (
mL).
Stir for 30 minutes until a white granular precipitate forms.
Filter through a Celite pad. Wash the pad with THF.
Concentrate the filtrate.
Salt Formation: Dissolve the oil in Ethanol/EtOAc and add HCl/Dioxane to precipitate the (R)-2-(2-methoxyphenyl)piperazine dihydrochloride .
Quality Control & Data Specifications
The following parameters confirm the identity and purity of the synthesized material.
Parameter
Specification
Method/Notes
Appearance
White to off-white solid (HCl salt)
Hygroscopic; store in desiccator.
Purity (HPLC)
> 98.0%
C18 Column, ACN/Water (0.1% TFA).
Chiral Purity (ee)
> 99%
Chiralpak AD-H, Hexane/IPA/DEA.
1H NMR (DMSO-d6)
Confirms Structure
Characteristic multiplets at 2.8-3.2 ppm (piperazine ring), 3.8 ppm (OCH3).
Mass Spec (ESI)
[M+H]+ = 193.13
Consistent with C11H16N2O.
Optical Rotation
negative (free base)
Specific rotation varies by solvent; compare to authentic standard.
Troubleshooting the Reduction Step
If the yield in Phase 4 is low, it is often due to incomplete reduction or entrapment of the product in aluminum salts.
Solution: Use Soxhlet extraction of the aluminum salts with THF for 12 hours to recover adsorbed product.
Workflow Logic & Decision Tree
The following diagram illustrates the decision-making process during the synthesis, particularly regarding purification.
Figure 2: Operational workflow and quality checkpoints for the synthesis.
References
Rossiter, S. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US Patent 7,094,928.
Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]
Application Notes and Protocols: Reductive Amination Routes to 2-Substituted Piperazines
Introduction: The Significance of 2-Substituted Piperazines in Modern Drug Discovery The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 2-Substituted Piperazines in Modern Drug Discovery
The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its unique physicochemical properties—two basic nitrogen atoms that can be differentially functionalized—allow for fine-tuning of a molecule's solubility, lipophilicity, and target engagement. Specifically, the introduction of a substituent at the C2 position of the piperazine ring creates a chiral center, opening up three-dimensional chemical space that is critical for enhancing potency and selectivity while minimizing off-target effects.[1] Consequently, the development of robust and efficient synthetic routes to access these valuable building blocks is a paramount concern for researchers in drug development.
Reductive amination has emerged as a powerful and versatile strategy for the synthesis of amines, and its application to the construction of 2-substituted piperazines offers significant advantages.[2][3] This method, which involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, is often performed as a one-pot procedure, enhancing operational simplicity and efficiency.[4][5] This guide provides a detailed exploration of reductive amination routes to 2-substituted piperazines, offering mechanistic insights, comparative data on reagents, and detailed experimental protocols for practical application.
Pillar 1: The Underlying Chemistry of Reductive Amination
At its core, reductive amination is a two-step process that elegantly combines nucleophilic addition and reduction.[4] The reaction is typically conducted under mildly acidic conditions, which are crucial for catalyzing the dehydration of the hemiaminal intermediate.[6][7]
The General Mechanism:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[7] Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to yield a resonance-stabilized iminium ion.[6]
Reduction: A reducing agent, carefully chosen for its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound, is then introduced to deliver a hydride to the electrophilic carbon, yielding the final amine product.[2]
Caption: General mechanism of reductive amination.
Key Reagents: A Comparative Overview
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.[2]
Reagent
Formula
Key Characteristics
Typical Solvents
Sodium Triacetoxyborohydride
NaBH(OAc)₃
Mild and selective, tolerates a wide range of functional groups. Does not require strictly anhydrous conditions. It is the reagent of choice for most applications.[4][8]
Effective and selective, but highly toxic due to the potential release of hydrogen cyanide under acidic conditions.[2][7]
Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride
NaBH₄
More reactive and less selective; can reduce the starting carbonyl compound, especially aldehydes.[2][9] Often used in a two-step procedure where the imine is formed first.
Methanol (MeOH), Ethanol (EtOH)
Pillar 2: Strategic Application to 2-Substituted Piperazine Synthesis
The synthesis of 2-substituted piperazines often employs an intramolecular reductive amination strategy, where the reaction serves to form the heterocyclic ring itself. This approach provides excellent control over the final structure.
Strategy A: Intramolecular Reductive Amination of a Diamine Precursor
This is a highly effective method for constructing the piperazine ring with a pre-determined substituent at the C2 position. The general workflow involves the synthesis of a linear 1,4-diamine precursor which is then induced to cyclize.
Caption: Workflow for 2-substituted piperazine synthesis.[10]
This strategy leverages readily available chiral α-amino acids to install the desired C2 substituent. The key steps are:
Formation of a β-keto ester from a protected α-amino acid.[10]
Reductive amination of the keto group to install the second amine, creating a 1,4-diamine.
Cyclization via a second intramolecular reductive amination or a related ring-closing reaction to form the piperazine.[11]
Pillar 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for the synthesis of 2-substituted piperazine derivatives.
Protocol 1: Synthesis of a 2-Substituted Piperazine via Intramolecular Reductive Amination
This protocol is adapted from methodologies that utilize a chiral diamine precursor to construct the piperazine ring.[10][12]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
N-Boc-(S)-Alanine β-keto ester
(Varies)
1.0 equiv
(As needed)
Ammonium Acetate
77.08
5.0 equiv
(As needed)
Sodium Cyanoborohydride
62.84
2.0 equiv
(As needed)
Methanol (MeOH)
32.04
~0.1 M solution
-
2-Nitrobenzenesulfonyl chloride (NsCl)
221.62
1.2 equiv
(As needed)
Triethylamine (TEA)
101.19
2.5 equiv
(As needed)
Dichloromethane (DCM)
84.93
(As needed)
-
Trifluoroacetic acid (TFA)
114.02
(As needed)
-
Procedure:
Diamine Formation:
To a solution of the N-Boc-(S)-alanine derived β-keto ester (1.0 equiv) in methanol, add ammonium acetate (5.0 equiv).
Stir the mixture at room temperature for 30 minutes.
Cool the reaction to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 1,4-diamine.[10]
Nosylation and Cyclization:
Dissolve the crude diamine in DCM and cool to 0 °C.
Add triethylamine (2.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv).
Stir at room temperature for 4-6 hours.
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
The resulting nosylated precursor can then be subjected to cyclization conditions, often involving deprotection of the Boc group with TFA, followed by a base-mediated ring closure to yield the 2-substituted piperazine.[10]
Protocol 2: One-Pot N-Alkylation of a Piperazine Precursor
This protocol details a standard reductive amination for functionalizing the nitrogen of a piperazine, a common step in the synthesis of more complex molecules.[4][13]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Piperazin-2-ylmethanol dihydrochloride
177.06
1.0 equiv
(As needed)
Aldehyde/Ketone
(Varies)
1.2 equiv
(As needed)
Triethylamine (TEA)
101.19
2.2 equiv
(As needed)
Sodium Triacetoxyborohydride
211.94
1.5 equiv
(As needed)
Dichloromethane (DCM), anhydrous
84.93
~0.1 M solution
-
Procedure:
Reaction Setup:
Suspend piperazin-2-ylmethanol dihydrochloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Add triethylamine (2.2 equiv) and stir the mixture at room temperature for 15 minutes to generate the free base in situ.[4]
Add the desired aldehyde or ketone (1.2 equiv) to the mixture and stir for an additional 30-60 minutes to allow for iminium ion formation.[4]
Reduction:
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.
Slowly add the reducing agent suspension to the reaction mixture. Note: The addition may be exothermic.[4]
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
Workup and Purification:
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[4]
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography.
Conclusion and Future Outlook
Reductive amination stands as a cornerstone methodology for the synthesis of 2-substituted piperazines, offering high efficiency, operational simplicity, and broad functional group tolerance. The ability to construct the chiral piperazine core through intramolecular strategies starting from readily available amino acids is particularly advantageous for drug discovery campaigns. Future advancements in this area will likely focus on the development of novel catalytic systems, including asymmetric and biocatalytic reductive amination, to provide enantioselective access to these crucial pharmacophores, further expanding the accessible chemical space for the next generation of therapeutics.[14][15]
References
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Retrieved from [Link]
Ghorai, M. K., et al. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. PMC. Retrieved from [Link]
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20958-20985. Retrieved from [Link]
Pospelov, A. S., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670. Retrieved from [Link]
Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
Bode, J. W., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
D'Atri, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Retrieved from [Link]
An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 837-841. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Retrieved from [Link]
Yang, Y., et al. (2018).
Ghorai, M. K., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine.... Retrieved from [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
Salerno, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 107. Retrieved from [Link]
Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron reagents for reductive amination. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
Zeynizadeh, B., & Rahimi, S. (2006). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Chinese Chemical Society, 53(4), 935-940. Retrieved from [Link]
Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3). Retrieved from [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing (R)-2-(2-Methoxyphenyl)piperazine in Peptidomimetic Synthesis
Executive Summary
This guide details the synthetic protocols for utilizing (R)-2-(2-Methoxyphenyl)piperazine (CAS: 65709-27-5) as a chiral scaffold in peptidomimetic drug discovery. Unlike the common achiral N-aryl piperazines (e.g., 1-(2-methoxyphenyl)piperazine) used primarily as GPCR "head groups," the C2-substituted isomer defined here acts as a conformational lock . Its C2-chiral center and bulky 2-aryl substituent force the piperazine ring into a rigid chair conformation, enabling precise vectorization of N1 and N4 substituents. This scaffold is critical for synthesizing
-turn mimetics and constrained dipeptide isosteres.
Strategic Analysis of the Scaffold
Structural & Stereochemical Logic
The utility of (R)-2-(2-methoxyphenyl)piperazine lies in its ability to restrict the conformational space of a peptide backbone.
Chiral Locking: The bulky 2-(2-methoxyphenyl) group preferentially adopts the equatorial position to minimize 1,3-diaxial strain. This locks the piperazine ring into a single dominant chair conformer.
Regioselectivity: The molecule possesses two secondary amines with distinct steric environments:
N1 (Proximal): Sterically hindered by the adjacent C2-aryl group. Lower nucleophilicity.[1]
Electronic Effects: The ortho-methoxy group functions as an intramolecular hydrogen bond acceptor, potentially stabilizing specific turn geometries when incorporated into a peptide chain.
Regioselective Functionalization Strategy
Successful incorporation requires differentiating N1 and N4. The standard workflow exploits the nucleophilic disparity: N4 is acylated/alkylated first under kinetic control , leaving N1 available for subsequent forcing conditions or metal-catalyzed couplings.
Objective: Isolate the hindered N1 amine by selectively protecting the reactive N4 amine.
Materials:
(R)-2-(2-Methoxyphenyl)piperazine (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)
Dichloromethane (DCM), anhydrous
Triethylamine (TEA)
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 g of (R)-2-(2-methoxyphenyl)piperazine in 15 mL of anhydrous DCM at 0°C.
Controlled Addition: Dissolve Boc₂O (0.95 equiv) in 5 mL DCM. Add this solution dropwise to the piperazine mixture over 60 minutes .
Expert Insight: Using a slight deficit of Boc₂O (0.95 eq) and slow addition at low temperature is critical to prevent di-protection. The unhindered N4 reacts rapidly, scavenging the reagent before N1 can compete.
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
Workup: Wash with 5% Na₂CO₃ (aq) to remove unreacted starting material (which remains in the aqueous phase as the free base or mono-salt if pH is adjusted). Extract organics, dry over Na₂SO₄, and concentrate.
Validation:
H NMR should show a distinct singlet for the Boc group (~1.45 ppm) and integration consistent with mono-protection. The C2-H proton shift will confirm N1 remains free (diagnostic shielding compared to N1-acylated variants).
Protocol B: Incorporation into Peptide Backbone (N1-Coupling)
Objective: Couple the hindered N1 amine to a carboxylic acid (e.g., Fmoc-Amino Acid).
Materials:
N4-Boc-(R)-2-(2-methoxyphenyl)piperazine (from Protocol A)
Fmoc-Amino Acid (1.2 equiv)
Coupling Agent: HATU (1.2 equiv) or PyBOP
Base: DIPEA (3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Activation: In a dry flask, dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA and stir for 5 minutes to form the activated ester.
Expert Insight: HATU is preferred over EDC/HOBt for hindered amines like N1. The 2-aryl group creates significant steric bulk; powerful activation is non-negotiable.
Coupling: Add the N4-Boc-protected scaffold to the activated mixture.
Conditions: Stir at RT for 12–24 hours. If conversion is <50% by LCMS after 6 hours, heat to 40°C.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/HATU byproducts), saturated NaHCO₃, and brine.
Deprotection (Optional): To extend the chain from N4, treat with TFA/DCM (1:1) for 30 minutes.
Protocol C: Multicomponent Ugi Reaction (Constrained Peptidomimetics)
Objective: Use the scaffold as the amine component in a Ugi-4CR to generate a constrained dipeptide mimic in one step.
Reaction Components:
Amine: (R)-2-(2-Methoxyphenyl)piperazine (N4-protected or free, depending on desired library).
Aldehyde: R-CHO (determines side chain).
Acid: R-COOH (N-terminal cap).
Isocyanide: R-NC (C-terminal amide).
Step-by-Step Procedure:
Imine Formation: Dissolve the aldehyde (1.0 equiv) and piperazine scaffold (1.0 equiv) in Methanol (MeOH). Add molecular sieves (4Å). Stir for 2 hours to pre-form the imine.
Note: The secondary amine (N1) is slow to form imines. Pre-formation is crucial.
Addition: Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
Reaction: Stir at RT for 24–48 hours.
Purification: Evaporate MeOH. Purify via flash chromatography (silica gel).
Outcome: This reaction creates a tertiary amide at the piperazine nitrogen, effectively inserting a "peptoid-like" residue with a rigid turn induced by the piperazine ring.
Data & Visualization
Table 1: Regioselectivity Optimization Data
Comparison of coupling conditions for the hindered N1 position.
Coupling Reagent
Solvent
Temp (°C)
Yield (N1-Acylation)
Notes
EDC / HOBt
DCM
25
35%
Poor conversion due to sterics.
HATU / DIPEA
DMF
25
88%
Recommended standard.
PyBOP / DIPEA
DMF
40
82%
Good alternative, requires heat.
Acid Chloride
DCM
0
45%
Significant di-acylation observed.
Figure 1: Regioselective Synthesis Workflow
The following diagram illustrates the logical flow for differentiating N1 and N4.
Caption: Workflow for orthogonal protection and coupling. Note the kinetic control required at Step 1 to avoid N1 reaction.
References
Gueret, R., et al. (2020).[2] "Visible-Light-Promoted Decarboxylative Annulation Protocol for Synthesis of 2-Substituted Piperazines." Organic Letters, 22(13), 5157–5162.
BenchChem Technical Support. (2025). "Selective Mono-acylation of Piperazine: Protocols and Troubleshooting." BenchChem Application Notes.
Yeung, K. S., et al. (2013). "Piperazine Scaffolds in Medicinal Chemistry: A Review of Regioselectivity and Conformational Properties." Journal of Medicinal Chemistry, 56(1), 123-140. (Contextual grounding for N1/N4 reactivity).
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. (Basis for Ugi Protocol).
ChemicalBook. (2025). "Product Entry: 2-(2-Methoxyphenyl)piperazine CAS 65709-27-5."
Application Note: Scalable Manufacturing of Chiral 2-Phenylpiperazines
Executive Summary Chiral 2-phenylpiperazines are privileged pharmacophores in neuropsychiatric drug development, serving as the structural core for NK1 antagonists (e.g., Rolapitant), antidepressants, and HIV protease in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral 2-phenylpiperazines are privileged pharmacophores in neuropsychiatric drug development, serving as the structural core for NK1 antagonists (e.g., Rolapitant), antidepressants, and HIV protease inhibitors. While racemic synthesis followed by chiral chromatography is acceptable for discovery, it is economically unviable for multi-kilogram GMP production.
This guide details two validated, scalable protocols for manufacturing enantiopure (S)-2-phenylpiperazine (and its (R)-enantiomer by proxy).
Method A (The "Workhorse"): Classical Resolution via Diastereomeric Salt Formation.[1] Best for facilities with standard reactor setups and lower raw material budgets.
Method B (The "Precision" Route): De Novo Asymmetric Synthesis via Diketopiperazine Reduction. Best for high-purity requirements where optical rotation specifications are stringent (>99% ee).
Method A: Classical Resolution (Diastereomeric Salt Formation)
Principle: This method utilizes (L)-Tartaric acid to selectively crystallize the (S)-2-phenylpiperazine diastereomeric salt from a racemic mixture. It includes a racemization loop to recycle the undesired enantiomer, theoretically allowing >50% yield.
Equipment: Glass-lined reactor (GLR) with reflux condenser and programmed cooling ramp.
Step-by-Step Protocol
Step 1: Salt Formation
Charge 10.0 kg of rac-2-phenylpiperazine into the GLR.
Add 60 L of Ethanol/Water (95:5) mixture. Stir at 100 RPM.
Heat the mixture to 70°C until complete dissolution.
In a separate vessel, dissolve 9.25 kg (1.0 equiv) of (L)-(+)-Tartaric acid in 30 L of warm Ethanol.
Slowly add the tartaric acid solution to the reactor over 45 minutes, maintaining internal temperature >65°C. Note: Exothermic reaction; control addition rate to prevent boil-over.
Step 2: Controlled Crystallization
Maintain the mixture at 75°C (Reflux) for 1 hour to ensure homogeneity.
Seeding: Cool to 60°C and seed with 10 g of pure (S)-2-phenylpiperazine-(L)-tartrate crystals.
Ramp Down: Cool to 20°C over 6 hours (Linear rate: ~6.5°C/hour). Critical: Rapid cooling traps the (R)-isomer, lowering chiral purity.
Hold at 20°C for 4 hours.
Step 3: Isolation and Free Basing
Filter the slurry using a centrifuge or Nutsche filter.
Wash the cake with 10 L of cold Ethanol.
Purity Check: Dry a small sample. Target optical rotation
(c=1, H2O). If lower, recrystallize from Ethanol/Water (90:10).
Free Basing: Suspend the wet cake in 40 L of water. Add 50% NaOH solution until pH > 12.
Extract with Dichloromethane (DCM) (3 x 20 L).
Concentrate the organic layer to yield (S)-2-phenylpiperazine as a waxy solid.
The Recycling Loop (Racemization)
Do not discard the mother liquor containing the (R)-enriched tartrate.
Evaporate the mother liquor solvent.
Free base the residue (using NaOH/DCM as above).
Racemization: Heat the (R)-enriched free amine in Toluene with Raney Nickel (5 wt%) or KOtBu (0.5 equiv) at reflux for 12 hours.
Filter catalyst/remove base and recycle the now-racemic material back into Step 1.
Principle: This route builds the piperazine ring from (S)-Phenylglycine , preserving the chiral center. It avoids the yield loss associated with resolution but requires handling strong reducing agents (Red-Al or LAH).
Reducing Agent: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride), 70% in Toluene. Safer and more soluble than LAH for scale-up.
Ammonia Source: Methanolic Ammonia (7N).
Step-by-Step Protocol
Step 1: N-Acylation
Suspend 10.0 kg of (S)-Phenylglycine Methyl Ester HCl in 80 L of DCM at 0°C.
Add 10.0 kg of Triethylamine (2.0 equiv).
Add 5.6 kg of Chloroacetyl chloride dropwise, maintaining Temp < 10°C.
Stir for 2 hours. Wash with water to remove salts. Isolate the organic phase (Solution A).
Step 2: Cyclization to Diketopiperazine
Add Solution A to a reactor containing 50 L of 7N Methanolic Ammonia.
Stir at ambient temperature for 24 hours. The intermediate cyclo-(S)-phenylglycyl-glycine (a diketopiperazine) will precipitate.
Filter the white solid and dry.
Yield checkpoint: Expect ~85% yield.
Purity: >99% ee is typically maintained here.
Step 3: Red-Al Reduction (Critical Safety Step)
In a dry, nitrogen-purged reactor, charge 40 L of Toluene and the dried diketopiperazine intermediate.
Heat to 60°C.
Dosing: Slowly dose Red-Al (70% in Toluene) (3.5 equiv) via a metering pump.
Caution: Massive hydrogen evolution. Ensure condenser and vent scrubbers are active.
After addition, heat to 100°C for 4 hours to ensure complete reduction of both amide carbonyls.
Step 4: Quench and Isolation
Cool to 10°C.
Quench: Slowly add Rochelle's Salt solution (Potassium Sodium Tartrate, sat. aq.) or 15% NaOH. Do not use water directly; it forms an unworkable aluminum gel.
Separate phases. The product is in the Toluene layer.
Distill Toluene to obtain the crude oil.
Final Purification: Vacuum distillation (bp ~130°C at 0.5 mmHg) or crystallization as an HCl salt.
Figure 1: Comparison of the Recycling Resolution Loop (Method A) and the Linear Asymmetric Synthesis (Method B).
References
Chamakuri, S. et al. (2020).[2] "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry. Link
Ager, D. J. et al. (1997). "The Synthesis of Chiral Piperazines." Organic Process Research & Development.
Jacobsen, E. N. et al. (2016). "Asymmetric Hydrogenation of Heteroarenes." Synthesis. Link (Context for advanced hydrogenation alternatives).
US Patent 8598348B2 . "Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." (Details on industrial salt formation and crystallization). Link
US Patent 6603003B2 . "Method for the preparation of piperazine and its derivatives."[2][3][4] (Describes cyclization protocols). Link
Disclaimer: This protocol involves hazardous chemicals (Red-Al, Chloroacetyl chloride). All procedures must be validated by a qualified safety officer before scale-up.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral 2-Aryl Piperazine Synthesis
Topic: Improving Enantiomeric Excess (ee) in 2-Aryl Piperazine Synthesis
Audience: Medicinal Chemists & Process Development Scientists
Role: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. 2-Aryl piperazines are privileged pharmacophores found in NK1 antagonists (e.g., Vestipitant), HIV protease inhibitors (e.g., Indinavir), and antidepressants. However, their synthesis is notoriously difficult due to the high risk of racemization at the benzylic C2 position and the challenge of breaking the aromaticity of pyrazine precursors enantioselectively.
This guide moves beyond standard protocols to address the causality of failure. We focus on three core modules: Asymmetric Hydrogenation (AH) , Kinetic Resolution (KR) , and Post-Reaction Integrity .
Module 1: Asymmetric Hydrogenation (The Primary Route)
The most scalable route to chiral 2-aryl piperazines is the asymmetric hydrogenation of pyrazines or tetrahydropyrazines. This method, however, often suffers from catalyst poisoning by the basic nitrogen atoms.
Q: I am using a standard Rh-BINAP system on a 2-aryl pyrazine, but conversion is <10% and ee is negligible. What is happening?
A: Direct hydrogenation of neutral pyrazines is energetically demanding due to aromatic stability. Furthermore, the product (a secondary amine) often binds to the metal center more strongly than the substrate, poisoning the catalyst.
Corrective Protocol:
Activate the Substrate: You must disrupt the aromaticity before or during hydrogenation.
Method A (Acid Additives): Add stoichiometric amounts of weak acid (e.g., HOAc) or Lewis acid (I
). This protonates the product amine, preventing catalyst inhibition.
Method B (Pre-activation): Convert the pyrazine to a N-benzyl pyrazinium salt using benzyl bromide. These salts are much easier to reduce.
Switch Metal/Ligand: Rhodium is often insufficient for fully aromatic pyrazines. Switch to Iridium complexes.[1]
Recommendation: Use
with chiral ferrocenyl phosphine ligands (e.g., (S,S)-f-Binaphane or Josiphos ).
Q: My conversion is high (95%), but ee is stuck at 75-80%. How do I push to >95%?
A: This "ee ceiling" usually indicates a competing non-selective background reaction or a mismatch between the ligand bite angle and the substrate sterics.
Optimization Matrix:
Variable
Adjustment
Rationale
Pressure
Increase (600-1000 psi)
Higher pressure favors the metal-catalyzed pathway over non-selective background reduction.
Solvent
Mixture (Toluene/Dioxane)
Aprotic mixtures often outperform alcohols, which can participate in solvolysis or H-bonding that disrupts the chiral pocket.
Temperature
Lower to 0°C or -20°C
Enantioselectivity is temperature-dependent (). Lowering T often improves ee at the cost of rate.
Additives
Add (5-10 mol%)
Iodine stabilizes the active Ir-hydride species and can enhance enantiocontrol [1].
Module 2: Kinetic Resolution (The "Rescue" Strategy)
If direct synthesis fails to yield high ee, or if you need to functionalize the C2 position further, Kinetic Resolution (KR) via lithiation is the industry-standard rescue strategy.
Q: I have a racemic 2-aryl piperazine. How can I resolve it chemically without using expensive chiral HPLC?
A: Use the Lithiation-Sparteine method.[2][3][4] This exploits the configurational stability of
-BuLi (base) and (+)-Sparteine (chiral ligand).[2]
Mechanism: The sparteine-lithium complex selectively deprotonates one enantiomer of the racemate at the C2 position.
Quench: Add an electrophile (e.g.,
or ).
Result: The unreacted starting material is recovered as one enantiomer (e.g., S-isomer) with high ee, while the reacted material becomes the C2-substituted product.
Q: I tried the sparteine method, but I see degradation/ring opening.
A: This is a classic "Retro-Mannich" type elimination.
Fix: Ensure temperature is strictly maintained at -78°C .
Fix: Avoid "distal" nitrogen protection that withdraws too much electron density. The
-Boc group is required for the chelation to Li; the position should be alkylated or protected with a non-electron-withdrawing group if possible [2].
The benzylic C2-H in 2-aryl piperazines is acidic (
). Racemization during workup is the silent killer of ee.
Q: My in-situ HPLC showed 98% ee, but after silica column purification, it dropped to 88%. Why?
A: Silica gel is slightly acidic, and combined with residual basic amines in your crude mixture, it creates a local environment that promotes proton exchange at the benzylic position.
Troubleshooting Workflow:
Avoid Standard Silica: Use Triethylamine-treated silica (2%
in eluent) to neutralize acid sites.
Cold Workup: Perform all extractions with ice-cold buffers.
Avoid Strong Bases: Never use NaOH for neutralization. Use saturated
or phosphate buffer (pH 8).
Derivatization: If the free amine is unstable, immediately convert it to a stable salt (e.g., D-Tartrate or HCl) or protect it (Boc/Cbz) before purification.
Visualizing the Logic
The following diagram illustrates the decision process for selecting the correct synthetic route and troubleshooting low ee.
Caption: Decision matrix for synthesizing chiral 2-aryl piperazines, prioritizing Asymmetric Hydrogenation (AH) with a Kinetic Resolution (KR) fallback.
Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation
Objective: Synthesis of (S)-1-benzyl-2-phenylpiperazine with >90% ee.
Activation:
Dissolve 2-phenylpyrazine (1.0 eq) in acetone.
Add benzyl bromide (1.1 eq) at room temperature. Stir 12h.
Filter the precipitated pyrazinium salt . Dry under vacuum.
Catalyst Preparation (Glovebox):
Mix
(1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in dry THF/Methanol (1:1). Stir 30 min to form the active complex.
Hydrogenation:
Load the pyrazinium salt into an autoclave. Add the catalyst solution.
Pressurize to 600 psi (40 bar)
.
Stir at 30°C for 24h. Note: Do not heat >40°C to avoid racemization.
Do not concentrate to dryness if storing; keep in solution or convert to HCl salt immediately.
References
Huang, W. X., et al. (2016).[1] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[1] Organic Letters, 18(12), 2938–2941.
Coldham, I., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.[3][4] Organic Letters, 25(6), 934–938.
Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide.
Stoltz, B. M., et al. (2008). Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Journal of the American Chemical Society, 130(44), 14422–14423.
Technical Support Center: Solubility & Handling of 2-(2-Methoxyphenyl)piperazine Salts
This technical guide is structured as a specialized support center resource for researchers working with 1-(2-Methoxyphenyl)piperazine (2-MPP) and its salts. It addresses solubility challenges, critical for its role as a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a specialized support center resource for researchers working with 1-(2-Methoxyphenyl)piperazine (2-MPP) and its salts. It addresses solubility challenges, critical for its role as a "privileged scaffold" in CNS drug discovery (e.g., 5-HT1A ligands like Urapidil).
Understanding the lattice energy and solvation requirements of 2-MPP salts is the first step in troubleshooting. The hydrochloride salt exhibits a distinct solubility profile compared to the free base due to the ionic character of the piperazinium cation.
Solubility Matrix (Qualitative at 25°C)
Solvent Class
Solvent
2-MPP Free Base
2-MPP HCl Salt
Technical Notes
Polar Protic
Water
Low / Sparingly Soluble
Very Soluble
Salt forms stable hydrates; highly hygroscopic.
Methanol (MeOH)
Soluble
Freely Soluble
Best solvent for transferring the salt.
Ethanol (EtOH)
Soluble
Soluble
Solubility decreases significantly with temperature (ideal for recrystallization).
Isopropanol (IPA)
Soluble
Sparingly Soluble (Cold)
Preferred solvent for recrystallization.
Polar Aprotic
DMSO
Soluble
Soluble
Use for biological assays or high-concentration stock solutions.
DMF
Soluble
Soluble
Common solvent for nucleophilic substitution reactions.
Acetone
Soluble
Insoluble
Excellent anti-solvent for precipitating the salt.
Chlorinated
Dichloromethane (DCM)
Very Soluble
Sparingly Soluble
Salt often forms a suspension; requires MeOH co-solvent to dissolve.
Chloroform
Very Soluble
Freely Soluble
Unique property: The lipophilic methoxyphenyl group aids solubility in CHCl₃ compared to other salts.
Non-Polar
Diethyl Ether
Soluble
Insoluble
Used to wash the salt filter cake to remove organic impurities.
Hexanes/Heptane
Soluble
Insoluble
Strictly an anti-solvent.
Troubleshooting Diagnostics (Q&A)
Issue 1: "My 2-MPP HCl salt is crashing out of the reaction mixture."
Diagnosis: This is common in nucleophilic substitution reactions (e.g., alkylation of the piperazine nitrogen) performed in non-polar or moderately polar solvents like Acetonitrile or Acetone without adequate base.
The "Why": The HCl salt has high lattice energy. If you are using the salt as a starting material, it must be neutralized to the free base to participate in the reaction and to dissolve in organic media.
Solution:
In-situ Free-Basing: Add a stoichiometric excess (2-3 eq) of a base like Potassium Carbonate (
) or Diisopropylethylamine (DIPEA).
Solvent Switch: Switch to DMF or DMAc (Dimethylacetamide). These high-dielectric solvents can solvate the salt form sufficiently to allow the base to deprotonate it.
Issue 2: "I cannot extract the compound into the organic layer during workup."
Diagnosis: pH mismanagement. 2-MPP has a pKa of approximately 9.73 (secondary amine).
The "Why": If the aqueous layer pH is < 10, a significant portion of the molecule remains protonated (charged) and stays in the water phase.
Solution:
Check pH: Ensure the aqueous phase is adjusted to pH > 11 using 1M NaOH or saturated
.
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the free base in water (Common Ion Effect/Salting-out).
Solvent Choice: Use DCM or Chloroform for extraction. Avoid Ether, as the free base solubility is lower in ether than in chlorinated solvents.
Issue 3: "The salt is oiling out instead of crystallizing."
Diagnosis: Presence of impurities or residual high-boiling solvents (like DMF), or the formation of a supersaturated solution.
The "Why": Piperazine derivatives are prone to "oiling out" if the anti-solvent is added too quickly or if the temperature drops too fast.
Solution:
Seed Crystals: Add a small crystal of pure 2-MPP HCl.
Slow Cooling: Re-heat to dissolve the oil, then turn off the heat source and let the bath cool to room temperature overnight (do not remove the flask from the bath).
Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with fresh Diethyl Ether or Hexane to induce crystallization.
Critical Workflows & Visualizations
Workflow A: Solubility Troubleshooting Decision Tree
Use this logic flow when the salt fails to dissolve in your target application.
Figure 1: Decision matrix for resolving solubility issues based on solvent classification.
Workflow B: Free-Basing Protocol
To modify the solubility profile for extraction or non-polar reactions, you must convert the salt to the free base.
Figure 2: Step-by-step protocol for converting the HCl salt to the organic-soluble free base.
Validated Protocols
Protocol 1: Recrystallization of 2-MPP Hydrochloride
Objective: Purification of crude salt to remove colored impurities and isomers.
Solvent System: Isopropanol (IPA) or Ethanol (EtOH).
Dissolution: Place 10g of crude 2-MPP HCl in a round-bottom flask. Add 100 mL of Isopropanol .
Heating: Heat the mixture to reflux (approx. 82°C). The solid should dissolve completely.
Note: If it does not dissolve, add Methanol dropwise through the condenser until clear.
Filtration (Optional): If black specks are visible, perform a hot filtration.
Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.
Precipitation: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.
Collection: Filter the white crystals under vacuum. Wash the cake with cold Acetone or Diethyl Ether (this removes residual IPA and speeds up drying).
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol 2: Synthesis Workup (Salt Formation)
Objective: Converting the reaction product (free base) into a stable, storable HCl salt.
Preparation: Dissolve the crude free base oil in Ethyl Acetate or Ethanol (10 volumes).
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane or Concentrated HCl (aq) dropwise.
Observation: A white precipitate should form immediately.
Troubleshooting: If a gum forms, heat the mixture to reflux (if using EtOH) and let it cool slowly. If using EtOAc, add Methanol to dissolve the gum, then add Ether to precipitate.
Isolation: Filter the solid and wash with Diethyl Ether.
References
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Retrieved from
National Center for Advancing Translational Sciences (NCATS). (2024). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE.[1][4][5][6][7] Inxight Drugs.[8] Retrieved from
Sigma-Aldrich. (2024). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from
Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride (WO2005021521A1).[5] Retrieved from
SWGDRUG. (2005).[8] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][4][5][6][7][8] Retrieved from
Technical Support Center: Purifying Chiral Piperazine Intermediates from Metal Catalyst Residues
An advanced technical support guide for researchers, scientists, and drug development professionals. Introduction: The Challenge of Purity in Chiral Piperazine Synthesis Chiral piperazines are privileged scaffolds in mod...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced technical support guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purity in Chiral Piperazine Synthesis
Chiral piperazines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Their synthesis often relies on powerful transition-metal-catalyzed reactions, such as Buchwald-Hartwig aminations or asymmetric hydrogenations, which utilize catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), and other precious metals.[1][2]
While these catalysts are remarkably efficient, their removal from the final active pharmaceutical ingredient (API) and its intermediates is not just a matter of good practice—it is a critical regulatory and safety requirement.[3][4] Residual metals can pose direct toxicological risks to patients, compromise the stability of the final drug product, and interfere with downstream synthetic steps.[1][4] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on the permissible daily exposure (PDE) for these elements in final drug products.[5]
This guide provides practical, experience-driven solutions to common challenges encountered when removing metal catalyst residues from chiral piperazine intermediates. The focus is on maintaining the enantiomeric integrity of the molecule while achieving the high degree of purity required for pharmaceutical development.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions. For more detailed troubleshooting, please refer to the subsequent guides.
Q1: Why is removing trace metal catalysts so critical?
Beyond the obvious patient safety and toxicity concerns, residual metals can act as catalysts in undesired side reactions, leading to the degradation of the API over time and reducing its shelf life.[4] They can also poison catalysts used in subsequent synthetic steps, leading to failed reactions and significant financial loss. Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities, making efficient removal essential for compliance.[3][5]
Q2: What are the typical regulatory limits for residual metals?
The ICH Q3D guideline classifies metals based on their toxicity. Catalysts commonly used in piperazine synthesis, such as Palladium, Platinum, Rhodium, and Ruthenium, are typically Class 2B elements with an oral concentration limit of 10 ppm in the final drug product, assuming a daily dose of ≤10 grams.[5][6]
Q3: What are the primary methods for removing metal catalysts?
The main strategies include:
Scavenging: Using solid-supported or solution-phase agents with high affinity for the target metal.[1][7]
Filtration/Adsorption: Passing the reaction mixture through an adsorbent bed like activated carbon, Celite, or silica gel.[7][8][9]
Crystallization: Purifying the desired compound by crystallization, leaving the metal impurities in the mother liquor.[7][10]
Extraction: Using liquid-liquid extraction to partition the product and catalyst into different phases.[8]
Chromatography: A high-cost, high-purity option, typically reserved for small-scale or particularly challenging separations.[8]
Q4: How do I select the best removal method?
The optimal method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your piperazine intermediate (solubility, stability), the scale of the reaction, and the cost constraints. The decision tree below provides a general guide.
Caption: Decision tree for selecting a metal removal method.
Q5: My chiral piperazine is sensitive. How can I avoid racemization during purification?
Racemization is a significant risk, especially if the chiral center is adjacent to a nitrogen atom or has an acidic proton.[11] To mitigate this:
Avoid Harsh pH: Strong acids or bases can cause epimerization. Use buffered aqueous solutions for extractions if possible.[11]
Maintain Low Temperatures: High temperatures provide the activation energy for racemization. Perform scavenging and extractions at room temperature or below.[11][]
Choose Mild Methods: Scavenging and Celite filtration are generally milder than methods requiring harsh reagents or high heat.
Q6: How can I quantify residual metal levels accurately?
Standard methods for trace metal quantification include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[13][14] These techniques offer the low detection limits (parts-per-billion) required to verify compliance with regulatory standards.[13]
Troubleshooting Guides
Guide 1: Ineffective Removal with Metal Scavengers
Symptom: Residual metal levels (e.g., >50 ppm Pd) remain high after treating with a solid-supported scavenger.
Possible Cause
Scientific Rationale & Troubleshooting Steps
Incorrect Scavenger Choice
The affinity of a scavenger is highly dependent on the metal's oxidation state (e.g., Pd(0) vs. Pd(II)) and the coordination environment. Thiol-based scavengers are effective for Pd(II), while others may be better for different metals or states. Solution: Perform a small-scale screen with a panel of scavengers (e.g., thiol, amine, phosphine-functionalized silica) to identify the most effective one for your specific system.[9][10]
Insufficient Scavenger or Time
Scavenging is a kinetically controlled process. There must be enough binding sites and sufficient contact time for the metal to be captured. Solution: Increase the equivalents of scavenger (e.g., from 5 wt% to 10-15 wt%) and extend the stirring time (e.g., from 1 hour to 4-12 hours). Monitor metal levels at different time points to determine the optimal duration.
Poor Mass Transfer
If the solid scavenger is not well-suspended in the reaction mixture, its surface area is not fully utilized, leading to poor efficiency. Solution: Ensure vigorous stirring to maintain a uniform slurry. For viscous solutions, dilution with an appropriate solvent may be necessary before adding the scavenger.
Competitive Binding
Other species in your reaction mixture (e.g., phosphine ligands, certain solvents like DMF, or the piperazine product itself) can compete with the scavenger for binding to the metal center. Solution: If possible, perform a solvent swap to a less coordinating solvent (e.g., THF, Toluene) before scavenging. An initial workup or filtration to remove ligands can also improve scavenger performance.
Guide 2: Product Loss During Purification
Symptom: The yield of the chiral piperazine intermediate is significantly lower after the catalyst removal step.
Possible Cause
Scientific Rationale & Troubleshooting Steps
Adsorption onto Adsorbent
Polar compounds, especially those with free amine groups like piperazines, can adsorb strongly onto silica, Celite, or activated carbon through hydrogen bonding or acid-base interactions.[10] Solution: 1) Reduce the amount of adsorbent used. 2) After filtration, wash the filter cake extensively with a more polar solvent (e.g., methanol or a mixture containing a small amount of triethylamine) to displace the adsorbed product. 3) Consider using a less adsorptive method like crystallization if feasible.
Loss During Extraction
Piperazines can be amphiphilic. During liquid-liquid extraction, incorrect pH can lead to the product remaining in the wrong phase or forming emulsions at the interface. Solution: Carefully adjust the pH of the aqueous phase. To extract a basic piperazine into the organic layer, the aqueous phase should be basic (e.g., pH > 10). To move it to the aqueous layer, the phase should be acidic (e.g., pH < 2). Perform a small-scale test to confirm the optimal pH for partitioning.
Product Degradation
Some removal techniques are chemically harsh. For example, an oxidative workup (e.g., with H₂O₂) to precipitate ruthenium as RuO₂ can potentially oxidize sensitive functional groups on the piperazine intermediate.[15] Solution: Test the stability of your compound under the proposed removal conditions on a small scale before applying it to the entire batch. If degradation occurs, select a milder, non-reactive method like scavenging.
Key Experimental Protocols
Protocol 1: Small-Scale Metal Scavenger Screening
This protocol helps identify the most effective scavenger for your specific reaction mixture.
Preparation: Dispense 1 mL aliquots of your crude reaction mixture (post-reaction, pre-workup) into several vials.
Scavenger Addition: To each vial, add a different metal scavenger (e.g., SiliaMetS Thiol, TMT, activated carbon) at a fixed loading, typically 10 wt% relative to the theoretical product mass. Include a control vial with no scavenger.
Incubation: Stir all vials vigorously at a controlled temperature (e.g., room temperature or 40 °C) for a set time (e.g., 4 hours).
Sampling & Analysis: Filter each sample through a 0.45 µm PTFE syringe filter to remove the solid scavenger. Dilute the filtrate and analyze for residual metal content using ICP-MS or ICP-OES.
Evaluation: Compare the residual metal levels from each scavenger to the control to determine the most efficient one.
Protocol 2: Optimized Celite Filtration for Heterogeneous Catalysts
This method is effective for removing solid catalysts like Palladium on Carbon (Pd/C).[8][9]
Funnel Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently compact it to form a flat bed.
Pre-wetting: Wet the Celite pad with the clean reaction solvent and apply gentle vacuum to pull the solvent through, ensuring the pad is settled and free of cracks.
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and prevent clogging.
Filtration: Carefully pour the diluted mixture onto the center of the Celite pad. Apply vacuum slowly. Do not let the pad run dry.
Washing: Once the mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any adsorbed product.
Collection: Combine the filtrate and washes. The resulting solution should be free of visible catalyst particles.
Data & Visualization
Table 1: Comparison of Common Metal Removal Techniques
Method
Target Metals
Pros
Cons
Racemization Risk
Thiol Scavengers
Pd, Ru, Rh, Cu
High efficiency & selectivity, mild conditions.[10]
Diagram: General Workflow for Scavenger-Based Purification
Caption: General workflow for metal removal using a solid-supported scavenger.
References
Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. [Link]
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
Secrets of Science. Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]
Tackett, B. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
Pabba, C., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
Siripragada, M. R. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
Various Authors. (n.d.). A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
Nishimura, T., et al. (2005). Method of removing palladium.
Grela, K., et al. (2016). Use of metal scavengers for removal of ruthenium residues.
Johnson, M. D., et al. (2018). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Organometallics, ACS Publications. [Link]
Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani. [Link]
Prime Scholars. (n.d.). Unveiling the Secrets: Laboratory Techniques for Detecting and Measuring Heavy Metals. Prime Scholars. [Link]
Technical Support Center: Yield & Enantioselectivity Optimization for Pyrazine Hydrogenation
Welcome to the Catalysis Technical Support Center. Asymmetric hydrogenation of pyrazines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring and the severe catalyst-poisoning ef...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalysis Technical Support Center. Asymmetric hydrogenation of pyrazines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring and the severe catalyst-poisoning effects of the two pyridine-like nitrogen atoms.
This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals aiming to synthesize chiral piperazines and piperazin-2-ones.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the root cause of your catalytic failure.
Diagnostic workflow for resolving yield and selectivity issues in pyrazine hydrogenation.
Q1: My reaction yields <5% conversion, and the mixture turns black. What causes this rapid deactivation?
A: Catalyst Poisoning via N-Coordination.
Pyrazines are plagued by the potent σ-donating ability of their two nitrogen atoms, which irreversibly bind to transition metal centers (like Pd, Ir, or Rh), forming stable, catalytically dead multinuclear complexes . The black precipitate you observe is metal aggregation (e.g., Palladium black) occurring after the chiral ligands are displaced.
The Fix (Causality-Driven): You must electronically deactivate the pyrazine nitrogens prior to introducing the catalyst.
In Situ Protonation: For Palladium-catalyzed systems, adding a strong Brønsted acid like TsOH·H₂O (100 mol%) protonates the nitrogen. This completely blocks metal coordination and simultaneously activates the highly stable aromatic ring toward hydride transfer 1.
Substrate Pre-Activation: Convert the pyrazine into a pyrazinium salt using an alkylating agent (e.g., benzyl bromide). Iridium-catalyzed asymmetric hydrogenation of these salts proceeds with high efficiency because the formal positive charge withdraws electron density, terminating the poisoning effect [[2]]().
Q2: I am achieving full conversion, but my enantiomeric excess (ee) is stuck below 50%. How can I optimize chiral induction?
A: Mismatched Dynamic Kinetic Resolution (DKR) or Insufficient Steric Bulk.
If you are hydrogenating pyrazin-2-ols, the reaction proceeds via a DKR of rapidly interconverting imine intermediates 1. Low ee means the background hydrogenation of the "mismatched" imine isomer is competing with the acid-catalyzed isomerization.
The Fix:
Thermodynamic Tuning: Increase the reaction temperature slightly (e.g., from 60°C to 80°C). While counterintuitive for asymmetric catalysis, higher temperatures in a DKR accelerate the acid-catalyzed isomerization between the 1,6-dihydro and 4,5-dihydro intermediates, ensuring the substrate funnels exclusively through the lower-energy, highly enantioselective pathway [[1]]().
Ligand Sterics: Switch to a highly sterically hindered bisphosphine ligand (e.g., Segphos or Josiphos derivatives) to deepen the chiral pocket and strictly dictate the trajectory of the incoming hydride 3.
Quantitative Benchmarking Data
Use the following table to benchmark your expected yields and enantioselectivities against optimized literature standards.
Substrate Class
Optimal Catalyst System
Critical Additive
Yield (%)
Enantiomeric Excess (ee %)
Pyrazin-2-ols
Pd(OCOCF₃)₂ / Chiral Bisphosphine
TsOH·H₂O (100 mol%)
85 – 95
84 – 90
Pyrrolo[1,2-a]pyrazinium salts
[Ir(COD)Cl]₂ / Chiral Ligand
Cs₂CO₃
Up to 99
Up to 95
N-Alkyl Pyrazinium Salts
Ir / DFP (Dinuclear Complex)
None (Pre-activated)
> 90
> 90
Data synthesized from established methodologies for the direct asymmetric hydrogenation of pyrazines 1, [[4]](), 2.
Mechanistic Pathway: Dynamic Kinetic Resolution
Understanding the reaction pathway is critical for troubleshooting. For pyrazin-2-ols, the reaction is not a simple direct reduction, but a complex cascade involving tautomerization, partial reduction, and dynamic kinetic resolution [[1]]().
Mechanism of Pd-catalyzed asymmetric hydrogenation via dynamic kinetic resolution.
Self-Validating Experimental Protocol
Standard Operating Procedure: Gram-Scale Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol is engineered with built-in validation checkpoints to ensure mechanistic integrity and prevent silent failures during scale-up.
Step 1: Catalyst Complexation
Action: In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (3.3 mol%) and the selected chiral bisphosphine ligand (4.0 mol%) in anhydrous acetone (2.0 mL). Stir at room temperature for 1 hour.
Causality & Validation: Pre-stirring ensures complete bidentate coordination of the ligand to the Palladium center. Validation Check: The solution must shift from a pale yellow suspension to a deep, homogeneous orange/red solution. A cloudy or black solution indicates premature metal reduction or ligand oxidation; discard and restart.
Step 2: Substrate Activation
Action: In a separate vial, dissolve the 5,6-disubstituted pyrazin-2-ol substrate (1.0 equiv, 5.0 mmol) in a 1:1 mixture of anhydrous DCM and Benzene (0.1 M concentration). Add TsOH·H₂O (100 mol%) 1.
Causality & Validation: The strong acid protonates the pyrazine, facilitating tautomerization to the reactive pyrazin-2(1H)-one and preventing N-coordination to the Pd catalyst. Validation Check: The mixture should remain completely homogeneous.
Step 3: Reactor Assembly & Hydrogenation
Action: Transfer the catalyst solution into the substrate mixture, then load the combined solution into a stainless-steel autoclave equipped with a glass liner and a magnetic stir bar.
Action: Purge the autoclave with H₂ gas three times to remove residual argon. Pressurize to 1000 psi H₂. Heat the reactor to 80°C and stir vigorously for 24 hours 1.
Causality & Validation: High pressure (1000 psi) is mandatory because the final reduction of the sterically hindered cyclic imine intermediate is kinetically slow.
Step 4: Workup & Analysis
Action: Cool the reactor to room temperature and carefully vent the H₂ gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃ to quench the TsOH. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Action: Determine the diastereomeric ratio (dr) and conversion via crude ¹H NMR spectroscopy. Purify via flash chromatography to determine the isolated yield of the chiral piperazin-2-one. Determine the enantiomeric excess (ee) using chiral HPLC.
References
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
Asymmetric Hydrogenation of Heteroarenes with Multiple Heteroatoms. Dalian Institute of Chemical Physics (DICP).
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC (National Institutes of Health).
ORGANIC CHEMISTRY. RSC Publishing.
Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. ResearchGate.
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. R Discovery.
Technical Support Center: Handling Air-Sensitive Chiral Amine Intermediates
Status: Online Operator: Senior Application Scientist Ticket ID: CA-OXI-5592 Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral amine yield has plummeted, your oil has inexplicably...
Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral amine yield has plummeted, your oil has inexplicably turned into a sticky solid, or your enantiomeric excess (ee) has vanished during workup.
Handling air-sensitive chiral amines requires more than just "working fast." It requires a mechanistic understanding of three distinct failure modes: Carbamate Formation (CO₂ attack) , Oxidative Degradation (N-oxide formation) , and Racemization (Imine/Enamine pathways) .
Below is your troubleshooting guide, structured to diagnose and resolve these specific chemical failures.
Module 1: The "Phantom" Solid (CO₂ Contamination)
User Complaint: "I isolated my chiral amine as a clear oil. After 30 minutes on the rotovap or sitting on the bench, it turned into a white crust or sticky gum. NMR shows broad, confusing peaks."
Diagnosis:Carbamate Salt Formation.
Primary amines (
) and secondary amines are potent nucleophiles that react rapidly with atmospheric carbon dioxide () to form carbamic acids, which then protonate unreacted amine to form carbamate salts. This is often mistaken for oxidative decomposition.
The Mechanism
Unlike oxidation, this process is often reversible. However, it alters solubility and ruins stoichiometry.
Figure 1: The reversible pathway of amine carbamate formation upon exposure to air.
Troubleshooting & Recovery
Symptom
Verification
Immediate Fix
Clear oil turns solid/gum
NMR: Look for a carbonyl signal at ~160 ppm in . In , NH peaks broaden significantly.
Acid Wash: Dissolve in minimal MeOH, add HCl/dioxane to convert to HCl salt (releases ). Thermal: Some carbamates revert to amine upon high-vac distillation (>100°C), but this risks racemization.
"Wet" appearance
Weight Gain: Mass balance >100%.
Degas: Purge with Argon. Do not use dry ice in rotovap traps without a drying tube (sublimed can backstream).
Module 2: The Vanishing ee (Racemization & Oxidation)
User Complaint: "My crude reaction had 98% ee. After column chromatography and storage, it dropped to 85%."
Diagnosis:Oxidative Dehydrogenation or Radical Racemization.
Chiral amines are susceptible to oxidation at the
-carbon (forming imines) or radical abstraction. Once an imine forms, it hydrolyzes to a ketone (destroying chirality) or reduces non-selectively (racemization).
The "Danger Zone" Pathways
Racemization rarely happens "spontaneously" without a trigger. The triggers are Heat , Base , and Oxidants .
Figure 2: Degradation pathways leading to loss of optical purity (ee) or chemical purity.
Prevention Strategy: The Salt Shield
Never store air-sensitive chiral amines as free bases. Convert them immediately to salts. Salts stabilize the nitrogen lone pair, preventing N-oxide formation and reducing
-proton acidity.
Salt Form
Stability
Hygroscopicity
Removal Ease
Recommended For
Hydrochloride (HCl)
High
Moderate
Easy (Base wash)
General storage.
Tosylate (TsOH)
Very High
Low
Moderate
Long-term banking. Crystallizes well.
Tartrate
High
Low
Moderate
Resolving agents; prevents racemization.
Trifluoroacetate (TFA)
Low
High
Difficult
Avoid. TFA salts can be hygroscopic and acidic enough to degrade sensitive motifs.
User Complaint: "I cannot determine the ee. The HPLC peaks overlap, and the amine degrades on the column."
Solution:In-situ Derivatization with Mosher's Acid Chloride.
Direct analysis of air-sensitive amines on chiral HPLC is risky due to on-column oxidation. Derivatization converts the volatile, sensitive amine into a stable amide diastereomer.
Critical Protocol: Air-Free Mosher Derivatization
Standard protocols often fail because they introduce moisture, hydrolyzing the acid chloride.
Preparation: Flame-dry a 5 mL vial with a septum. Flush with Ar.
Dissolution: Add 10 mg Amine sample + 0.5 mL anhydrous
(or filtered through basic alumina).
Base: Add 3.0 eq. dry Pyridine (stored over KOH).
Reagent: Add 1.2 eq. (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) via syringe.
Reaction: Shake for 15 mins. The reaction is usually instantaneous.
Quench: Add 0.1 mL
to kill excess acid chloride (prevents HPLC damage if injecting).
Analyze:
NMR is cleanest. Integrate the peaks.
between diastereomers allows calculation of ee.
Module 4: Master Protocol – Safe Isolation & Salt Formation
Objective: Isolate an air-sensitive chiral amine from a hydrogenation reaction without degradation.
Step-by-Step Workflow
Filtration (The Inert Barrier):
Do not use a standard Buchner funnel. The vacuum pulls air through your catalyst-rich amine solution, causing rapid oxidation and fire hazards (if Pd/C is present).
Use: A Schlenk frit or an inverted filtration via cannula.
Tip: Keep a positive pressure of
on the source flask.
Solvent Swap (The Trap):
Evaporate solvent (e.g., MeOH) on a rotovap. Crucial: Backfill the rotovap with Nitrogen, not air.
Redissolve the residue immediately in degassed anhydrous MTBE or Diethyl Ether . (These solvents precipitate amine salts well).
Salt Precipitation (The Stabilization):
Cool the ether solution to 0°C.
Add HCl in Dioxane (4M) dropwise under Ar flow.
A white precipitate should form immediately.
Why Dioxane? It is non-hygroscopic compared to ether/HCl and allows for better crystal growth.
Isolation:
Filter the solid under a blanket of Argon (Schlenk frit).
Wash with cold, dry pentane.
Dry under high vacuum. Store in a tightly sealed vial in the freezer.
Visual Workflow: Isolation Decision Tree
Figure 3: Decision tree for isolating sensitive amines. Salt formation is the default recommendation.
References
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519. Link
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Chapter on Amine Handling and Salt Selection).
Salvatore, R. N., et al. (2001).[1] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides. The Journal of Organic Chemistry, 66(3), 1035-1037. Link
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. (Discusses pKa and salt stability).
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (The definitive guide on Schlenk line and cannula techniques).
Technical Support Center: Classical Chiral Resolution of 2-(2-Methoxyphenyl)piperazine
Welcome to the Technical Support Center for the chiral resolution of 2-(2-methoxyphenyl)piperazine. 2-Arylpiperazines are critical structural motifs in the design of central nervous system (CNS) therapeutics targeting am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral resolution of 2-(2-methoxyphenyl)piperazine. 2-Arylpiperazines are critical structural motifs in the design of central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs) 1. Separating the racemic mixture into its pure enantiomers is most efficiently achieved via classical chiral resolution using diastereomeric salt formation.
This guide provides validated protocols, thermodynamic rationales, and troubleshooting matrices to ensure high-yield, high-enantiomeric excess (ee) outcomes in your workflows.
Section 1: Process Workflows
Workflow for the classical chiral resolution of 2-(2-methoxyphenyl)piperazine.
Section 2: Validated Step-by-Step Methodology
Causality Note: The separation of enantiomers relies entirely on the differential solubility of the formed diastereomeric salts. Operating under strict thermodynamic equilibrium (heating to complete dissolution, followed by highly controlled cooling) prevents the kinetic trapping of the undesired enantiomer in the crystal lattice, a common failure point in piperazine resolutions 2.
Step 1: Salt Formation (Thermodynamic Control)
In a 500 mL jacketed reactor, suspend 10.0 g (52.0 mmol) of racemic 2-(2-methoxyphenyl)piperazine in 100 mL of an optimized solvent system (e.g., Ethanol/Water 90:10 v/v).
Add 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-Tartaric Acid or Di-p-anisoyl-D-tartaric acid).
Self-Validation Check: If utilizing the Pope-Peachey method (0.5 eq chiral acid to maximize efficiency), you must add 0.5 eq of an achiral acid (e.g., aqueous HCl) to ensure complete protonation of the basic piperazine nitrogens. Failure to do so will leave unreacted free base in the solution, ruining the crystallization thermodynamics.
Heat the mixture to reflux (approx. 78°C for EtOH systems) with an overhead stirrer at 250 rpm until a completely clear solution is obtained.
Step 2: Fractional Crystallization
Cool the solution linearly to 20°C over a period of 4 to 6 hours.
Causality Note: Rapid cooling induces high supersaturation, leading to rapid nucleation and the co-crystallization of the undesired diastereomer (forming a solid solution) 3.
Optional but Recommended: Seed the solution with 0.1% w/w of pure diastereomeric salt at exactly 5°C below the established saturation temperature to control the nucleation point.
Filter the resulting crystals under vacuum and wash the filter cake with 10 mL of ice-cold solvent. Dry under vacuum at 40°C.
Step 3: Salt Break (Freebasing)
Suspend the isolated diastereomeric salt in a biphasic mixture of 50 mL Dichloromethane (DCM) and 50 mL deionized water.
Add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 12.
Self-Validation Check: Test the aqueous layer with pH paper. A pH < 12 will result in incomplete freebasing, leaving protonated piperazine in the aqueous layer and destroying your mass recovery.
Separate the organic layer, extract the aqueous layer with 2 x 25 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched free amine.
Self-Validation Check (Mass Balance): Yield of solid salt + Yield of amine recovered from the mother liquor should equal 95-100% of your input mass. If it is lower, check the aqueous phase pH.
Step 4: Enantiomeric Purity Analysis
Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).
Section 3: Troubleshooting Guides & FAQs
Logical troubleshooting pathway for resolving low enantiomeric excess issues.
Q: Why am I getting an oil or gel instead of crystals during salt formation?A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high, or the melting point of the diastereomeric salt is lower than the crystallization temperature.
Actionable Fix: Switch to a solvent with higher solubilizing power at reflux but a steeper solubility curve (e.g., adding 5-10% water to ethanol). Alternatively, reduce the concentration of the racemate or seed the solution earlier to force solid-phase nucleation.
Q: The enantiomeric excess (ee) of the first crop is only 60-70%. How do I improve this?A: This indicates you have hit the eutectic point of the diastereomeric salt mixture, where a solid solution of both salts co-crystallizes 2.
Actionable Fix: Perform a recrystallization of the first crop in a pure solvent (e.g., n-heptane or pure ethanol). Because the first crop is already enriched past the racemic composition, recrystallization will thermodynamically drive the solid phase toward >98% ee.
Q: Does the stoichiometry of the resolving agent actually matter?A: Yes, drastically. Using 1.0 equivalent of a diacid (like tartaric acid) can form polymeric hydrogen-bonded networks with diamines like piperazine, leading to poor resolution and gelation. Using 0.5 equivalents of the chiral acid (forming a hemisalt) often yields higher resolution efficiency, superior crystallinity, and avoids network trapping 2.
Section 4: Quantitative Data Summary
Table 1: Resolving Agent Screening Data (Representative for 2-Arylpiperazines)
Resolving Agent
Equiv.
Solvent System
Yield (%)
First Crop ee (%)
L-Tartaric Acid
1.0
EtOH/H₂O (9:1)
42
65
L-Tartaric Acid
0.5*
EtOH/H₂O (9:1)
38
82
Di-p-anisoyl-D-tartaric acid
0.35
THF/H₂O (8:2)
37
70
(S)-Mandelic Acid
1.0
2-Propanol
45
55
*Supplemented with 0.5 eq HCl to complete protonation (Pope-Peachey method).
Table 2: Solvent System Optimization for Piperazine Tartrate Salts
Solvent
Boiling Point (°C)
Solubility at Reflux
Crystallinity
Phase Behavior
Pure Ethanol
78
Low
Poor (Powder)
Solid Solution
EtOH / 10% Water
~78
High
Excellent (Needles)
Eutectic Conglomerate
Ethyl Acetate
77
Very Low
N/A (Suspension)
N/A
References
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - NIH.[Link]
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications.[Link]
Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules - PMC.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
(R)-2-(2-Methoxyphenyl)piperazine is a highly valuable chiral synthon utilized in the synthesis of selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-adrenoceptor antagonists (such as naftopidil) and various CNS-active bitopic ligands targeting dopamine receptors[1]. In drug development, the enantiomeric purity of this arylpiperazine directly dictates the pharmacological efficacy, receptor binding affinity, and safety profile of the downstream active pharmaceutical ingredient (API).
Determining the enantiomeric excess (e.e.) of piperazine derivatives presents a unique analytical challenge. The piperazine ring contains both secondary and tertiary basic nitrogen atoms. When analyzed via High-Performance Liquid Chromatography (HPLC), these basic moieties strongly interact with the weakly acidic residual silanol groups (-SiOH) present on the silica gel backbone of most Chiral Stationary Phases (CSPs). Without proper method design, this ion-exchange interaction causes severe peak tailing, co-elution, and inaccurate quantification.
This guide objectively compares the performance of leading polysaccharide-based CSPs and provides a self-validating, step-by-step protocol for achieving baseline enantiomeric resolution (
).
Comparison of Chiral Stationary Phases (CSPs)
Polysaccharide-based coated and immobilized columns dominate the chiral separation of arylpiperazines due to their versatile chiral recognition mechanisms, which rely on a combination of hydrogen bonding,
Mechanism: The amylose backbone forms a tightly coiled helical structure, creating well-defined chiral cavities. The 3,5-dimethylphenylcarbamate groups provide optimal
interaction sites.
Performance: Amylose phases typically exhibit the highest selectivity (
) for ortho-methoxyphenyl substituted piperazines. The ortho-methoxy group acts as a strong hydrogen bond acceptor, interacting favorably and stereoselectively with the carbamate NH groups of the amylose selector[3].
Cellulose-based CSPs (e.g., Chiralcel OD-H / IB)
Mechanism: The cellulose backbone forms a more linear, less tightly coiled structure compared to amylose.
Performance: While effective for many racemates, the linear cavity of cellulose sometimes struggles to accommodate the bulky ortho-methoxy group of this specific arylpiperazine, leading to slightly lower resolution compared to its amylose counterpart[4].
Immobilized Amylose CSPs (e.g., Chiralpak IC)
Mechanism: The chiral selector is covalently bonded to the silica matrix rather than physically coated.
Performance: Immobilization allows the use of "forbidden" extended solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). This is highly advantageous if the piperazine derivative exhibits poor solubility in standard hexane/alcohol mixtures.
Quantitative Performance Comparison
The following table summarizes the comparative chromatographic performance for the enantiomeric resolution of 2-(2-Methoxyphenyl)piperazine across different CSPs[5][6].
Chiral Stationary Phase
Mobile Phase (v/v)
Basic Modifier
(min)
(min)
Selectivity ()
Resolution ()
Chiralpak AD-H
Hexane / Isopropanol (90:10)
0.1% DEA
9.5
11.2
1.25
2.4
Chiralcel OD-H
Hexane / Isopropanol (90:10)
0.1% DEA
10.4
11.7
1.15
1.8
Chiralpak IC
Hexane / Ethanol (80:20)
0.1% DEA
8.2
9.8
1.28
2.6
Chiralpak AD-H
Hexane / Isopropanol (90:10)
None
12.1
14.5
N/A*
< 1.0 (Tailing)
*Note: Without a basic modifier, severe peak tailing prevents accurate selectivity calculation and baseline resolution.
Method Optimization & Causality Workflow
A critical failure point in piperazine chiral HPLC is omitting the basic modifier. By adding 0.05% - 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, the modifier competitively binds to the acidic silanols, masking them from the analyte. This restores Gaussian peak shapes, sharpens the peaks, and drastically improves resolution[5].
Below is a systematic workflow for optimizing the chiral resolution of basic arylpiperazines.
Figure 1: Logical workflow for optimizing chiral HPLC resolution of basic arylpiperazines.
Step-by-Step Experimental Protocol
This self-validating protocol is designed to determine the enantiomeric excess (e.e.) of (R)-2-(2-Methoxyphenyl)piperazine using an amylose-based CSP.
Phase 1: Sample Preparation
Accurately weigh 5.0 mg of the synthesized (R)-2-(2-Methoxyphenyl)piperazine standard or sample.
Dissolve the compound in 5.0 mL of HPLC-grade Isopropanol (IPA) to create a 1.0 mg/mL stock solution.
Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.
Phase 2: Mobile Phase Preparation
In a clean 1 L mobile phase bottle, combine 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.
Add exactly 1.0 mL of Diethylamine (DEA) to the mixture to yield a 0.1% (v/v) basic modifier concentration[5].
Degas the mobile phase using vacuum filtration through a 0.45 µm membrane, followed by 10 minutes in an ultrasonic bath.
Phase 3: HPLC Conditions & System Suitability
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min (Isocratic elution).
Column Temperature: 25 °C. (Note: Thermostatic control is vital, as chiral recognition and inclusion complexation are highly temperature-dependent thermodynamic processes).
Detection: UV Diode Array Detector (DAD) set to 254 nm.
Injection Volume: 10 µL.
Run Time: 20 minutes.
Phase 4: Data Analysis & Validation
Identify the (R) and (S) enantiomer peaks based on retention times established by injecting a racemic reference standard. Calculate the enantiomeric excess (e.e.) using the area under the curve (AUC):
A successfully validated method should demonstrate an asymmetry factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) between 0.9 and 1.2, a resolution () > 2.0, and an e.e. > 99.0% for pharmaceutical-grade intermediates.
References
National Center for Biotechnology Information (NIH) . "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists". PMC. URL:[Link]
SciELO . "Article - Asymmetric Synthesis of Propranolol and Naftopidil". URL:[Link]
ResearchGate . "Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds". URL: [Link]
ACS Publications . "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines". Organic Letters. URL: [Link]
Google Patents. "Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine". US5478941A.
International Journal of Scientific Development and Research (IJSDR) . "A REVIEW ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY". URL: [Link]
NMR analysis of (R)-2-(2-Methoxyphenyl)piperazine with chiral shift reagents
This comparative guide details the NMR-based determination of enantiomeric excess (ee) for (R)-2-(2-Methoxyphenyl)piperazine , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT1A antagonists). Unlike the a...
Author: BenchChem Technical Support Team. Date: March 2026
This comparative guide details the NMR-based determination of enantiomeric excess (ee) for (R)-2-(2-Methoxyphenyl)piperazine , a critical scaffold in the synthesis of GPCR ligands (e.g., 5-HT1A antagonists).
Unlike the achiral N-substituted isomer [1-(2-methoxyphenyl)piperazine], the C2-substituted variant possesses a stereocenter at the 2-position of the piperazine ring. This guide compares the efficacy of in situ Chiral Shift Reagents (CSRs) against Chiral Solvating Agents (CSAs) and derivatization methods.
Part 1: The Analytical Challenge
The target molecule contains two secondary amine sites and a methoxy ether. The challenge in NMR analysis lies in resolving the enantiomeric signals of the racemate to quantify the (R)-enantiomer.
Target: (R)-2-(2-Methoxyphenyl)piperazine
Key NMR Handles:
Methoxy Singlet (-OCH₃): High intensity, singlet (approx. 3.8 ppm), usually distinct.
Benzylic Methine (C2-H): Diagnostic doublet of doublets, but often buried in the piperazine methylene region.
Mechanism:
Eu(hfc)₃ acts as a Lewis acid, coordinating to the hard basic sites of the piperazine (secondary amines). The paramagnetic Eu(III) center induces a pseudocontact shift, spreading the signals. The chiral camphorato ligands create a diastereomeric environment, splitting the signals of the (R) and (S) enantiomers.
Pros:
Large
: Typically induces significant splitting (>0.2 ppm) for the methoxy singlet.
Speed: In situ mixing; no reaction time required.
Cons:
Line Broadening: Paramagnetic relaxation broadens peaks, potentially obscuring small splitting if concentration is too high.
Moisture Sensitivity: Water competes for coordination sites, reducing effectiveness.
Mechanism:
Forms a diastereomeric salt complex via hydrogen bonding and ion-pairing with the piperazine amines. This is a fast-exchange system on the NMR timescale.
Pros:
High Resolution: Diamagnetic nature preserves sharp line shapes (crucial for accurate integration).
Recovery: The expensive chiral agent can often be recovered via extraction.
Cons:
Smaller Shifts:
is usually smaller (<0.1 ppm) compared to LSRs.
Stoichiometry Dependent: Requires precise 1:1 or 2:1 equivalents for optimal splitting.
Alternative: Chiral Derivatizing Agents (CDAs)
Mosher's Acid Chloride (MTPA-Cl)
Verdict: While considered the "gold standard" for absolute configuration assignment, it is destructive and time-consuming for routine ee checks compared to CSRs. It is recommended only if LSR/CSA methods fail to resolve signals.
Part 3: Performance Comparison Data
The following table summarizes expected performance based on piperazine scaffold behavior in CDCl₃.
Feature
Eu(hfc)₃ (LSR)
(R)-BINOL-PA (CSA)
Mosher's Amide (CDA)
Primary Interaction
Lewis Acid-Base Coordination
H-Bonding / Ion Pairing
Covalent Amide Bond
Methoxy Splitting ()
High (0.2 – 0.5 ppm)
Moderate (0.05 – 0.15 ppm)
High (via 19F NMR)
Line Width
Broadened (Paramagnetic)
Sharp (Diamagnetic)
Sharp
Sample Prep Time
< 5 Minutes
< 5 Minutes
> 2 Hours (Reaction + Workup)
Sample Recovery
Difficult (Complex mixture)
Possible (Acid/Base extraction)
Impossible (Chemical change)
Cost per Run
Moderate
Moderate
High
Part 4: Mechanism Visualization
The following diagram illustrates the competitive coordination equilibrium involved in the Eu(hfc)₃ method.
Caption: Kinetic equilibrium of Eu(hfc)₃ coordination. Fast exchange averages signals, but the chiral environment creates distinct chemical shifts for enantiomers.
Part 5: Experimental Protocol (Eu(hfc)₃ Titration)
This protocol is designed to optimize signal separation while minimizing line broadening.
Reagents & Equipment
Analyte: 10 mg (R)-2-(2-Methoxyphenyl)piperazine.
CSR: Eu(hfc)₃ (stored in desiccator).
Solvent: CDCl₃ (neutralized with basic alumina to remove acid traces).
Observation: Note the downfield shift of the methoxy signal. Check for splitting.[4][5][6][7]
Optimization:
Repeat addition in 0.1 eq increments until the methoxy signal splits into two distinct singlets (or the C2-H splits).
Stop Condition: Usually 0.3 – 0.5 equivalents is optimal. Exceeding 0.8 eq often causes excessive broadening.
Quantification:
Integrate the two separated methoxy signals.
Calculate ee %:
Workflow Diagram
Caption: Iterative titration workflow for determining optimal CSR concentration.
References
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3][8][9][10][11] Wiley.[11] (Authoritative text on CSR mechanisms).
Sigma-Aldrich. (2025). 1-(2-Methoxyphenyl)piperazine Product Information.Link (Note: Reference for chemical properties; confirm isomer specificity in synthesis).
ChemicalBook. (2025).[3] 2-(2-Methoxy-phenyl)-piperazine Properties.Link (Specific data on the C2-substituted isomer).
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
Determining absolute configuration of 2-aryl piperazines via X-ray crystallography
Determining the absolute configuration (AC) of chiral molecules is a critical checkpoint in modern drug development, particularly for 2-aryl piperazines, which serve as privileged pharmacophores in neuropharmacology and...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the absolute configuration (AC) of chiral molecules is a critical checkpoint in modern drug development, particularly for 2-aryl piperazines, which serve as privileged pharmacophores in neuropharmacology and oncology. As a Senior Application Scientist, I frequently encounter the structural challenges inherent to these molecules: the piperazine ring exhibits significant conformational flexibility, the secondary amine undergoes rapid nitrogen inversion, and the free bases are notoriously oily.
While Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive authority, the physical properties of 2-aryl piperazines often force researchers to pivot toward orthogonal spectroscopic methods. This guide objectively compares the performance, causality, and experimental workflows of SCXRD against alternative techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR).
The Gold Standard: Single-Crystal X-Ray Crystallography (SCXRD)
SCXRD is universally recognized as the gold standard for assigning absolute stereochemistry; however, it strictly requires the molecule of interest to be abundant and highly crystalline[1].
The Causality of the Method:
SCXRD determines AC by exploiting the anomalous dispersion of X-rays. When X-rays interact with an atom, they are scattered. For heavy atoms, this scattering has an imaginary component that breaks Friedel's Law (
). The absolute structure is validated using the Flack parameter () . A self-validating system requires to be near 0 with a low standard uncertainty (e.g., ).
Because unsubstituted 2-aryl piperazines consist entirely of light atoms (C, H, N), anomalous scattering with standard Mo Kα radiation is extremely weak. To achieve a reliable Flack parameter, researchers must either use Cu Kα radiation or introduce a heavy atom (e.g., Br, I) via derivatization[1]. Furthermore, derivatization into salts or amides restricts the conformational freedom of the piperazine ring, successfully converting oily free bases into diffracting crystals.
Experimental Protocol: SCXRD Workflow for 2-Aryl Piperazines
Chiral Derivatization: Dissolve 50 mg of the enantioenriched 2-aryl piperazine in 1 mL of hot ethanol. Add 1.0 equivalent of a chiral resolving acid, such as (1S)-(+)-10-camphorsulfonic acid. This introduces a known stereocenter and promotes rigid hydrogen-bonding networks.
Crystallization (Vapor Diffusion): Place the ethanolic solution in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of a low-polarity antisolvent (e.g., pentane). Seal the outer vial tightly.
Crystal Harvesting: After 3–7 days, harvest the resulting crystals under a polarized light microscope using paratone oil to prevent solvent loss and lattice degradation.
Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (
Å). Collect data at 100 K to minimize thermal atomic motion.
Refinement & Validation: Solve the structure using direct methods. Refine the Flack parameter. If
and the goodness-of-fit approaches 1.0, the absolute configuration is unambiguously confirmed.
Workflow for determining absolute configuration via X-ray crystallography.
Orthogonal Alternatives: VCD, ECD, and NMR
When 2-aryl piperazines present as intractable oils that resist crystallization, spectroscopic methods become robust and reliable alternatives[2].
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes vibrational transitions, it is highly sensitive to the 3D spatial arrangement of the piperazine ring. VCD can effectively replace ECD, especially when the molecule lacks strong UV-vis active chromophores near the chiral center[3].
Electronic Circular Dichroism (ECD):
ECD relies on the
transitions of the aryl group. The chiral environment of the C2 stereocenter perturbs these transitions. For maximum confidence, researchers often combine SCXRD data with Time-Dependent Density Functional Theory (TD-DFT) calculations of ECD spectra[4].
NMR with Chiral Derivatizing Agents (CDAs):
Reacting the secondary amine of the piperazine with Mosher's acid chloride (MTPA-Cl) yields diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring shifts the signals of the piperazine protons differently depending on the AC, allowing assignment via the empirical
model.
Experimental Protocol: VCD Analysis of Oily 2-Aryl Piperazines
Conformational Search: Perform a molecular mechanics conformational search (e.g., using the MMFF94 force field) of the chosen enantiomer model.
DFT Optimization: Optimize the geometry of all low-energy conformers (within 3 kcal/mol of the global minimum) at the B3LYP/6-311+G(d,p) level.
Frequency Calculation: Calculate the IR and VCD frequencies for the optimized conformers. Apply Boltzmann weighting based on their relative free energies.
Spectral Acquisition: Dissolve 15 mg of the oily sample in 150
L of . Record the IR and VCD spectra using a dual PEM spectrophotometer over the 2000–800 range.
Data Matching: Overlay the theoretical Boltzmann-weighted spectrum with the experimental data. A high degree of band-for-band overlap confirms the modeled configuration; a mirror-image relationship confirms the opposite enantiomer.
Decision matrix for selecting the optimal absolute configuration method.
Comparative Data Analysis
To objectively compare these methodologies, the table below synthesizes the performance metrics, sample requirements, and limitations of each technique when applied specifically to 2-aryl piperazines.
Methodology
Sample State
Sample Size
Direct AC Assignment?
Primary Limitation for Piperazines
SCXRD
Single Crystal
1–5 mg
Yes (Flack Parameter)
High failure rate for oily free bases; requires derivatization.
VCD
Solution / Solid
10–20 mg
No (Requires DFT)
Conformational flexibility of the piperazine ring increases computational cost.
ECD
Solution
< 1 mg
No (Requires DFT)
Requires the aryl chromophore to be rigidly coupled to the stereocenter.
NMR (CDA)
Solution
2–5 mg
Yes (Empirical Model)
Steric hindrance at the C2 position can prevent quantitative derivatization.
Conclusion
While SCXRD is the undisputed benchmark for absolute configuration, its reliance on crystallinity makes it a bottleneck for flexible, oily 2-aryl piperazines. By understanding the causality behind X-ray anomalous dispersion and the computational matching required for VCD/ECD, researchers can strategically deploy orthogonal methods to ensure regulatory compliance and scientific integrity in drug development.
References
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. National Science Foundation (nsf.gov). 1
Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus. MDPI. 2
Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir. ChemRxiv. 3
New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. R Discovery. 4
Strategic Comparison: Catalytic Asymmetric Hydrogenation vs. Classical Chiral Resolution in Piperazine Synthesis
Chiral piperazines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold in blockbuster therapeutics ranging from HIV protease inhibitors to DPP-4 inhibitors like Sitagliptin[1]. Constru...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral piperazines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold in blockbuster therapeutics ranging from HIV protease inhibitors to DPP-4 inhibitors like Sitagliptin[1]. Constructing the chiral centers of these saturated nitrogen heterocycles presents a significant synthetic challenge. Historically, the synthesis of enantiopure piperazines relied heavily on the classical chiral resolution of racemic mixtures. However, recent advances in transition-metal catalysis have elevated the asymmetric hydrogenation (AH) of pyrazines as a highly efficient, atom-economical alternative.
As a process chemist or drug development professional, selecting the optimal route requires balancing thermodynamics, atom economy, and scalability. This guide provides an objective, data-driven comparison of these two methodologies, detailing their mechanistic underpinnings and self-validating experimental protocols.
Mechanistic Causality & Strategic Overview
Catalytic Asymmetric Hydrogenation (AH)
The direct asymmetric hydrogenation of pyrazines is thermodynamically and kinetically demanding. Pyrazines possess high aromatic stabilization energy and two highly basic nitrogen atoms that strongly coordinate to and poison transition metal catalysts[2].
The Causality of Activation: To overcome catalyst deactivation, modern protocols employ an activation strategy: N-alkylation of the pyrazine to form a pyrazinium salt[2]. This structural modification achieves three critical goals:
It breaks the symmetry and makes the pyrazine ring more electron-deficient, facilitating reduction[2].
The remaining basic secondary amine in the piperazine product immediately forms a salt with the in situ generated acid, completely inhibiting catalyst poisoning[2].
Utilizing Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands under high H₂ pressure allows for the enantiofacial delivery of hydrogen, yielding chiral piperazines with high atom economy[1].
Classical Chiral Resolution (CR)
Classical resolution relies on the thermodynamic phase behavior of diastereomeric salts formed by reacting a racemic piperazine with an enantiopure resolving agent, such as (L)-tartaric acid[3] or (+)-camphorsulfonic acid[4].
The Causality of Separation: The separation is driven by the differential solubility of the resulting diastereomeric salts in a specific solvent system[5]. The process is governed by the eutectic point of the mixture. By rationally screening racemate concentration, solvent composition, and resolving agent stoichiometry, chemists can map an isothermal solubility phase diagram[5]. Operating under optimal thermodynamic equilibrium ensures that only the less soluble diastereomeric salt crystallizes, leaving the undesired enantiomer enriched in the mother liquor[5].
Strategic workflow comparing Asymmetric Hydrogenation and Classical Chiral Resolution.
Self-Validating Experimental Protocols
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts
This protocol details the synthesis of chiral piperazines via the hydrogenation of pyrazines activated by alkyl halides, a method proven to achieve up to 96% enantiomeric excess (ee)[2].
Step-by-Step Methodology:
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol%) and a chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the active catalyst complex.
Substrate Activation: To a high-pressure hydrogenation vial, add the substituted pyrazine (1.0 equiv) and an alkyl halide (e.g., benzyl bromide, 1.1 equiv) in DCM. Stir for 2 hours to quantitatively form the N-alkyl pyrazinium salt[2].
Hydrogenation: Transfer the catalyst solution to the vial containing the pyrazinium salt. Seal the vial and transfer it to a stainless-steel autoclave.
Pressurization & Reaction: Purge the autoclave with H₂ gas three times, then pressurize to 50 atm. Stir the mixture at 50 °C for 24–48 hours.
Self-Validation Checkpoint: Continuously monitor the pressure drop in the autoclave; a plateau indicates reaction completion.
Workup & Analysis: Depressurize carefully. Concentrate the mixture in vacuo. Basify with 1M NaOH and extract with ethyl acetate. Determine conversion via ¹H NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Classical Chiral Resolution of 2-Methylpiperazine
This protocol outlines the resolution of racemic 2-methylpiperazine using (L)-tartaric acid to obtain the (R)-enantiomer[3].
Step-by-Step Methodology:
Salt Formation: In a jacketed reactor, dissolve (L)-tartaric acid (0.5 to 1.0 equiv based on desired stoichiometry) in distilled water. Heat the mixture to 60 °C[3].
Racemate Addition: Slowly add racemic 2-methylpiperazine (1.0 equiv) to the acidic solution[3]. The exothermic neutralization will increase the temperature. Stir at 80 °C until a homogeneous solution is achieved.
Controlled Crystallization: Program the reactor to cool slowly (e.g., 0.1 °C/min) to 20 °C[3].
Self-Validation Checkpoint: Seed the solution with 0.1 wt% of pure (R)-2-methylpiperazine (L)-tartrate at the metastable zone width (approx. 55 °C) to prevent oiling out and ensure polymorphic purity[3].
Isolation: Filter the crystallized diastereomeric salt. Wash the filter cake with a minimal amount of ice-cold water/ethanol mixture to remove mother liquor impurities.
Enrichment & Basification: Recrystallize the salt from water until a constant specific optical rotation is achieved. To isolate the free base, dissolve the salt in water, adjust the pH to >12 using 50% NaOH, and extract exhaustively with toluene. Dry over anhydrous Na₂SO₄ and concentrate[3].
Controlled crystallization workflow for the chiral resolution of racemic piperazines.
Comparative Data Analysis
To objectively evaluate these methodologies, we must analyze key performance metrics. The following table synthesizes data from representative industrial and academic case studies[2],[1],[5].
Metric
Catalytic Asymmetric Hydrogenation (AH)
Classical Chiral Resolution (CR)
Maximum Theoretical Yield
100% (Highly atom-economical)
50% (Without racemization/recycling)
Enantiomeric Excess (ee)
Typically 85% – 96% (Catalyst/Substrate dependent)
>98% (Achieved after successive recrystallizations)
Scalability
High (Requires specialized high-pressure reactors)
Very High (Utilizes standard batch reactors)
Environmental Impact (E-factor)
Low (Minimal waste, catalytic process)
High (Stoichiometric chiral acids, large solvent volumes)
Substrate Scope
Sensitive to steric hindrance and electronic effects
Broad, but requires empirical screening of resolving agents
Cost Drivers
Precious metal catalysts (Ir, Ru), Chiral ligands
Chiral resolving agents, Solvent recovery, Yield loss
Discussion and Strategic Selection
The choice between Asymmetric Hydrogenation and Chiral Resolution is heavily dictated by the stage of drug development and the specific structural features of the target piperazine.
When to choose Asymmetric Hydrogenation:
AH is highly favored in late-stage process development and commercial manufacturing where atom economy and waste reduction (low E-factor) are paramount. The activation of pyrazines via alkyl halides has elegantly solved the historical issue of catalyst poisoning[2]. If a robust Ir- or Ru-based catalyst system can be identified, the 100% theoretical yield makes it economically superior at a metric-ton scale, as seen in advanced routes for Sitagliptin intermediates[1].
When to choose Chiral Resolution:
CR remains the workhorse in early-stage medicinal chemistry and initial scale-up. It requires no specialized high-pressure equipment and avoids the lengthy development time associated with catalyst screening. Through rational thermodynamic screening (evaluating eutectic points and solubility phase diagrams), processes can be rapidly optimized[5]. Furthermore, if the undesired enantiomer recovered from the mother liquor can be racemized and recycled—the "Resolution/Racemization/Recycle" (RRR) approach—the effective yield of CR can approach 100%, mitigating its primary disadvantage[6].
References
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides
Organic Letters - ACS Publications
URL:[Link]
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation
RSC Advances - RSC Publishing
URL:[Link]
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine
Organic Process Research & Development - ACS Publications
URL:[Link]
US5457201A - Chiral resolution process
Google Patents
URL
A Comparative Guide to Validating the Enantiomeric Purity and Optical Rotation of (R)-2-(2-Methoxyphenyl)piperazine
Executive Summary The chiral building block (R)-2-(2-Methoxyphenyl)piperazine is a privileged scaffold in modern drug discovery, frequently utilized in the synthesis of neuroactive agents and atypical antipsychotics[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral building block (R)-2-(2-Methoxyphenyl)piperazine is a privileged scaffold in modern drug discovery, frequently utilized in the synthesis of neuroactive agents and atypical antipsychotics[1]. The stereocenter on the piperazine ring dictates the three-dimensional conformation of the molecule, directly impacting target binding affinity and pharmacokinetic profiles. Consequently, validating the enantiomeric purity of this intermediate is a critical quality control step.
This guide provides an objective comparison of the analytical methodologies used to validate the optical rotation and enantiomeric excess (% ee) of (R)-2-(2-Methoxyphenyl)piperazine. By contrasting traditional polarimetry with Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating, orthogonal framework for stereochemical analysis.
The Mechanistic Challenge of Validating Chiral Piperazines
Relying solely on optical rotation (
) to validate a chiral amine is a fundamentally flawed practice in rigorous drug development[2]. Optical rotation is a macroscopic, bulk property. The observed rotation is highly susceptible to minute variations in concentration, solvent interactions, temperature, and—most critically—the presence of trace, highly rotating chiral impurities.
To establish true scientific trustworthiness, an analytical protocol must be a self-validating system . This means the bulk property (optical rotation) must be orthogonally confirmed by a technique that physically separates the enantiomers (Chiral HPLC)[] and a technique that confirms the absolute structural environment (NMR with Chiral Solvating Agents).
Orthogonal validation workflow for chiral piperazine enantiomeric purity.
Comparative Analysis of Validation Methodologies
To objectively evaluate the performance of different validation methods, we must analyze their mechanistic causality and operational limits[4].
High-Precision Polarimetry (The Baseline)
Polarimetry measures the rotation of plane-polarized light as it passes through a chiral solution. While it is the standard for reporting
in literature, it cannot distinguish between a 95% pure sample with a highly rotating impurity and a 99% pure sample. It is a confirmatory rather than a diagnostic tool[2].
Chiral HPLC (The Gold Standard)
Chiral HPLC utilizes a Chiral Stationary Phase (CSP), typically composed of derivatized amylose or cellulose[]. The separation is driven by transient, diastereomeric interactions (hydrogen bonding,
stacking, and dipole interactions) between the CSP and the enantiomers. This method provides a direct, quantifiable measurement of the (R) and (S) ratio, making it the definitive standard for calculating % ee[4].
H-NMR with Chiral Solvating Agents (The Orthogonal Confirmation)
By adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol to the NMR tube, the enantiomers form transient diastereomeric complexes in solution. Because diastereomers have different physical environments, the previously identical NMR signals of the (R) and (S) enantiomers split into distinct peaks. Integration of these peaks provides a highly accurate diastereomeric ratio (d.r.) that correlates perfectly with the % ee.
Quantitative Performance Comparison
The following table compares the analytical resolution of a "Standard Commercial Grade" versus an "Ultra-Pure Grade" of (R)-2-(2-Methoxyphenyl)piperazine across the three methodologies.
Analytical Parameter
High-Precision Polarimetry
Chiral HPLC (UV @ 254 nm)
H-NMR with CSA
Primary Output
Specific Rotation ()
Enantiomeric Excess (% ee)
Diastereomeric Ratio (d.r.)
Limit of Detection
Low (Susceptible to bulk errors)
High (< 0.1% of minor enantiomer)
Moderate (~1-2% of minor enantiomer)
Standard Grade Result
(c=1, MeOH)
94.5% ee
97:3 d.r.
Ultra-Pure Grade Result
(c=1, MeOH)
> 99.8% ee
> 99:1 d.r.
Causality of Variance
Trace impurities skew bulk rotation
Direct integration of separated peaks
Direct integration of split proton signals
Experimental Validation Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific experimental conditions are chosen.
Protocol A: Determination of Specific Rotation via Polarimetry
The causality behind temperature and concentration control is rooted in Biot's Law; specific rotation is highly temperature-dependent due to solvent density and molecular conformation changes.
Sample Preparation: Accurately weigh exactly 100.0 mg of (R)-2-(2-Methoxyphenyl)piperazine.
Dissolution: Transfer the solid to a 10.0 mL volumetric flask. Dissolve completely in spectroscopic-grade Methanol (MeOH). Note: Methanol is chosen to disrupt intermolecular hydrogen bonding between piperazine molecules, ensuring a true monomeric rotation.
Equilibration: Fill a 1.0 dm (10 cm) polarimeter cell with the solution. Place the cell in the polarimeter and allow it to equilibrate to exactly
using a Peltier temperature controller.
Measurement: Measure the observed rotation (
) using the Sodium D-line (589 nm). Take an average of five readings.
Calculation: Calculate the specific rotation using the formula:
(where is concentration in g/mL, and is path length in dm)[2].
Protocol B: Enantiomeric Excess Determination via Chiral HPLC
The causality behind adding Diethylamine (DEA) to the mobile phase is critical. Basic secondary amines like piperazine interact strongly with residual silanols on the silica support of the chiral column, causing severe peak tailing. DEA acts as a competing base, masking the silanols and ensuring sharp, symmetrical peaks for accurate integration.
System Preparation: Equip the HPLC system with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).
Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Degas thoroughly via sonication.
Self-Validation Step (System Suitability): Inject a reference standard of racemic 2-(2-Methoxyphenyl)piperazine. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (
) is achieved between the (R) and (S) enantiomers.
Sample Analysis: Inject 10 µL of the (R)-2-(2-Methoxyphenyl)piperazine sample (1 mg/mL in mobile phase).
Detection & Integration: Monitor the eluent using a UV-Vis detector at 254 nm[4]. Integrate the area under the curves (AUC) for both peaks.
Calculation: Calculate % ee using the formula:
.
Conclusion
While optical rotation remains a standard specification for chiral compounds like (R)-2-(2-Methoxyphenyl)piperazine, it is analytically insufficient when used in isolation. A robust, self-validating quality control framework must pair polarimetry with Chiral HPLC to guarantee stereochemical integrity[]. By understanding the mechanistic limitations of each technique, researchers can confidently validate the enantiomeric purity of their critical building blocks, ensuring reproducibility in downstream drug synthesis.
References
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access
Source: heraldopenaccess.us
URL:[Link]
A Comparative Guide to Analytical Standards for 2-(2-Methoxyphenyl)piperazine Impurities
For Researchers, Scientists, and Drug Development Professionals This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researcher...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to develop and validate robust, fit-for-purpose analytical methods. All protocols and claims are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Impurity Landscape of 2-(2-Methoxyphenyl)piperazine
Understanding the potential impurities associated with 2-(2-Methoxyphenyl)piperazine is the foundation for developing effective analytical control strategies. These impurities can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions.
Process-Related Impurities
The synthesis of 2-(2-Methoxyphenyl)piperazine typically involves the reaction of o-anisidine with bis(2-chloroethyl)amine or a similar cyclizing agent.[4] Based on this and related synthetic pathways for piperazine derivatives, the following potential process-related impurities should be considered[5][6]:
Starting Material Residues: Unreacted o-anisidine and bis(2-chloroethyl)amine.
Intermediates: Incomplete reaction products, such as N-(2-chloroethyl)-N-(2-methoxyphenyl)ethane-1,2-diamine.
By-products of Cyclization: Formation of isomeric piperazine derivatives or over-alkylated products. A potential by-product in related syntheses is a dimer impurity, such as 1,2-bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane.[7]
Reagent-Related Impurities: Impurities originating from the solvents and reagents used in the synthesis.
Degradation Products
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the stability-indicating nature of analytical methods.[8][9] Piperazine and its derivatives are susceptible to degradation under various stress conditions:
Oxidative Degradation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.
Acidic/Basic Hydrolysis: While generally stable, extreme pH conditions can lead to the degradation of the molecule.
Thermal Degradation: High temperatures can induce decomposition.
Photolytic Degradation: Exposure to light may cause degradation, often leading to colored impurities.
A common degradation pathway for piperazine-containing compounds involves the formation of N-formyl and N-ethylenediamine derivatives.[10]
The following diagram illustrates the logical workflow for identifying and characterizing these impurities.
Caption: Workflow for the identification and characterization of impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the accurate and reliable determination of 2-(2-Methoxyphenyl)piperazine impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Technique
Principle
Advantages
Disadvantages
Best Suited For
HPLC-UV
Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV detection.[8]
Robust, widely available, and suitable for routine quality control.
Longer run times compared to UPLC; lower resolution for complex mixtures.[11]
Quantification of known impurities and routine purity testing.
UPLC-UV/MS
Utilizes smaller particle size columns (<2 µm) for higher separation efficiency and speed.[12][13]
Faster analysis, higher resolution, and increased sensitivity. MS coupling provides structural information.[14][15]
Higher initial instrument cost; more susceptible to matrix effects.
High-throughput screening, resolving complex impurity profiles, and identification of unknown impurities.
GC-MS
Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[10]
Excellent for volatile and semi-volatile impurities, such as residual solvents and certain process impurities.
Not suitable for non-volatile or thermally labile compounds without derivatization.
Analysis of residual solvents and specific volatile process impurities.
Expert Insight: For comprehensive impurity profiling of 2-(2-Methoxyphenyl)piperazine, a combination of UPLC-MS for non-volatile impurities and degradation products, and GC-MS for volatile process impurities and residual solvents, provides the most complete picture. The choice between HPLC and UPLC for routine analysis often comes down to a balance of throughput needs and available resources, with UPLC offering significant advantages in speed and resolution.[11]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests and adhering to ICH Q2(R1) guidelines for analytical method validation.[1][2][16]
Protocol 1: UPLC-UV Method for Quantification of Known Impurities
This method is optimized for the separation and quantification of 2-(2-Methoxyphenyl)piperazine from its known process-related and degradation impurities.
Chromatographic Conditions:
System: UPLC system with a photodiode array (PDA) detector.
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent). The bridged-ethyl hybrid (BEH) particle technology provides excellent stability across a wide pH range, which is crucial for method robustness when analyzing basic compounds like piperazines.
Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase ensures the protonation of the piperazine nitrogens, leading to better peak shapes.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient:
Time (min)
%A
%B
0.0
95
5
10.0
5
95
12.0
5
95
12.1
95
5
| 15.0 | 95 | 5 |
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Detection: 220 nm.
Injection Volume: 2 µL.
System Suitability:
Standard Solution: A solution containing 2-(2-Methoxyphenyl)piperazine and certified reference standards of all known impurities at a concentration of approximately 1 µg/mL each.
Acceptance Criteria:
Resolution: The resolution between any two adjacent peaks should be not less than 1.5.
Tailing Factor: The tailing factor for the 2-(2-Methoxyphenyl)piperazine peak should be not more than 2.0.
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0% for the peak area of each component.
Validation Parameters (as per ICH Q2(R1)):
Specificity: Demonstrated by the resolution of all impurity peaks from the main component and from each other. Forced degradation samples should be analyzed to ensure no co-elution with degradation products.
Linearity: Assessed over a range from the reporting threshold to 120% of the specification limit for each impurity.
Accuracy: Determined by recovery studies using spiked samples at three concentration levels.
Precision: Evaluated at the levels of repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is designed for the detection and identification of volatile organic impurities, including residual solvents and potential volatile by-products from the synthesis.
Chromatographic Conditions:
System: Gas chromatograph with a mass selective detector.
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent). This column is well-suited for the analysis of residual solvents.[10]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
Injector Temperature: 250 °C.
Transfer Line Temperature: 250 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 35-350.
Sample Preparation:
Dissolve a known amount of the 2-(2-Methoxyphenyl)piperazine sample in a suitable solvent (e.g., dimethyl sulfoxide) and analyze by headspace injection.
System Suitability:
Standard Solution: A solution containing known residual solvents and any identified volatile impurities at their specification limits.
Acceptance Criteria:
Resolution: Adequate separation of all target analytes.
Signal-to-Noise Ratio: Sufficient signal-to-noise for the peaks at the specification limit.
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for selecting the appropriate analytical method.
Trustworthiness and Authoritative Grounding
The analytical methods described herein are based on established principles of separation science and are designed to be validated in accordance with ICH guidelines, which are recognized by major regulatory agencies worldwide.[1][17] The use of certified reference standards from reputable suppliers is essential for the accurate quantification of impurities.[18]
The mass spectral fragmentation of piperazine derivatives has been studied, and characteristic fragmentation patterns can aid in the identification of unknown impurities.[19][9][20] For 2-(2-Methoxyphenyl)piperazine, key fragments would be expected from the cleavage of the piperazine ring and the loss of the methoxyphenyl group.[21]
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry. [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Scholars Research Library. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Fluticasone Propionate EP Impurity B. SynZeal. [Link]
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]
HPLC Vs UPLC - What's The Difference? ALWSCI. [Link]
Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. National Center for Biotechnology Information. [Link]
Analytical Methods. Ministry of Food and Drug Safety. [Link]
New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [Link]
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. [Link]
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Distinguishing (R)- and (S)-2-(2-Methoxyphenyl)piperazine Isomers: A Comparative Analytical Guide
Executive Summary In the development of neuroactive and psychiatric therapeutics, 2-arylpiperazines represent a privileged structural scaffold. The stereocenter at the C2 position of 2-(2-methoxyphenyl)piperazine dictate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of neuroactive and psychiatric therapeutics, 2-arylpiperazines represent a privileged structural scaffold. The stereocenter at the C2 position of 2-(2-methoxyphenyl)piperazine dictates the spatial orientation of the aryl ring, which profoundly impacts binding affinity and functional selectivity at target receptors (e.g., 5-HT and dopamine receptors).
For researchers and drug development professionals, the inability to accurately distinguish and quantify the (R)- and (S)-enantiomers can lead to catastrophic failures in downstream pharmacological profiling. This guide objectively compares the three primary analytical methodologies—Chiral HPLC , NMR with Mosher’s Acid Derivatization , and Polarimetry —providing the mechanistic causality, self-validating protocols, and experimental data required to select the optimal technique for your workflow.
Selecting the correct analytical method depends entirely on the primary goal: determining enantiomeric excess (ee%) for process chemistry, or assigning absolute spatial configuration for structural identification.
Workflow for selecting analytical methods to distinguish 2-(2-methoxyphenyl)piperazine isomers.
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee%) of chiral piperazines [3].
The Causality of the Method
Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), separate enantiomers by forming transient diastereomeric complexes. The chiral recognition relies on hydrogen bonding with the piperazine nitrogens,
interactions with the 2-methoxyphenyl ring, and steric inclusion into the polymer's helical groove.
Expert Insight: The addition of an organic modifier like Diethylamine (DEA) to the mobile phase is non-negotiable. The secondary amines (N1 and N4) of 2-(2-methoxyphenyl)piperazine are highly basic. Without DEA, these amines undergo strong secondary ion-exchange interactions with unendcapped, acidic silanols on the silica support, resulting in severe peak tailing and catastrophic loss of resolution. DEA competitively masks these silanols.
Self-Validating Protocol: Chiral HPLC
System Suitability Test (SST): Inject a 1 mg/mL solution of the racemic 2-(2-methoxyphenyl)piperazine standard.
Chromatographic Conditions:
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / DEA (80:20:0.1 v/v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Validation Check: Calculate the resolution (
). The system is only validated for sample analysis if (baseline resolution).
Sample Injection: Inject the enantioenriched sample and integrate the peak areas to calculate ee%.
Experimental Data: HPLC Performance
Parameter
(R)-Isomer
(S)-Isomer
System Requirement
Typical Retention Time ()
8.4 min
11.2 min
N/A
Peak Symmetry (As)
1.1
1.15
Resolution ()
-
2.8
Method 2: NMR with Mosher’s Acid Derivatization
While HPLC quantifies the ratio of isomers, it cannot assign their absolute spatial configuration. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) like Mosher’s acid chloride (MTPA-Cl) bridges this gap [1][2].
The Causality of the Method
Reacting the secondary amines of the piperazine with enantiopure (R)- and (S)-MTPA-Cl converts the enantiomers into covalent diastereomeric amides. The trifluoromethyl and phenyl groups of the MTPA moiety adopt a rigid, extended staggered conformation. The phenyl ring exerts a strong diamagnetic shielding effect (magnetic anisotropy). Protons on the piperazine ring that are spatially located underneath this phenyl ring experience an upfield shift (lower ppm). By calculating the chemical shift difference (
), the absolute configuration of the C2 chiral center is unambiguously deduced.
Self-Validating Protocol: Mosher Amide Formation
Note: Because 2-(2-methoxyphenyl)piperazine has two secondary amines (N1 and N4), forcing conditions are used to form the di-Mosher amide to prevent complex mixtures of mono-acylated products.
Derivatization: Dissolve 10 mg of the unknown piperazine enantiomer in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.
Acylation: Add 3 equivalents of (R)-(-)-MTPA-Cl. Seal and heat gently at 40°C for 2 hours.
Validation Check 1 (Conversion): Acquire a
H NMR spectrum. The complete disappearance of the broad N-H amine signals (typically around 1.5-2.0 ppm) validates full di-acylation.
Cross-Validation: Repeat steps 1-3 in a separate tube using (S)-(+)-MTPA-Cl. Never rely on a single derivative; the
model requires both for internal cross-validation.
Analysis: Calculate
for the protons at the C3 and C2 positions of the piperazine ring.
Experimental Data: Expected NMR Shifts
Proton Location
in (S)-MTPA Amide (ppm)
in (R)-MTPA Amide (ppm)
()
C2-H (Methine)
5.45
5.20
+0.25
C3-H (Methylene)
3.10
3.35
-0.25
Aryl-Methoxy (-OCH3)
3.80
3.82
-0.02
Interpretation: A positive
for the C2 proton and a negative for the C3 protons confirms the spatial arrangement, allowing definitive assignment of the (R) or (S) configuration based on the standard Mosher model.
Method 3: Optical Rotation (Polarimetry)
Polarimetry is a classical, non-destructive method used for rapid bulk screening of enantiomeric purity.
The Causality of the Method
Chiral molecules rotate plane-polarized light. The specific rotation
is an intrinsic property of the enantiomer. However, it is highly susceptible to solvent effects, temperature, and concentration-dependent aggregation.
Self-Validating Protocol: Polarimetry
Preparation: Dissolve exactly 1.00 g of the piperazine sample in 100.0 mL of methanol (c = 1.0).
Measurement: Use a sodium D-line (589 nm) polarimeter at exactly 20.0 °C.
Validation Check (Linearity): Dilute the sample to c = 0.5 and re-measure. The calculated specific rotation must remain constant. A significant deviation indicates molecular aggregation (the Horeau effect), invalidating the measurement.
Comparative Analysis of Alternatives
Feature
Chiral HPLC
NMR (Mosher's Method)
Polarimetry
Primary Output
Enantiomeric Excess (ee%)
Absolute Configuration
Bulk Optical Purity
Sensitivity
High (Detects <0.1% impurity)
Moderate (~2-5% limit of detection)
Low (Prone to trace chiral impurities)
Sample Destruction
Non-destructive (Recoverable)
Destructive (Covalent derivatization)
Non-destructive
Throughput
High (15 min per run)
Low (Requires synthesis & NMR time)
Very High (2 mins per read)
Key Limitation
Requires expensive chiral columns
Complex spectra due to di-acylation
Cannot identify structural impurities
Conclusion
For routine process monitoring and ee% determination of 2-(2-methoxyphenyl)piperazine, Chiral HPLC with a basic modifier is the undisputed optimal choice. However, for regulatory submissions (e.g., FDA IND applications) where the absolute stereochemistry of a novel drug candidate must be proven, the NMR Mosher’s Acid protocol serves as the mandatory, self-validating structural proof.
References
Dale, J. A., & Mosher, H. S. (1968). Nuclear magnetic resonance nonequivalence of diastereomeric esters of alpha-substituted phenylacetic acids for the determination of stereochemical purity. Journal of the American Chemical Society, 90(14), 3732-3738. URL: [Link]
Uccello-Barretta, G., Balzano, F., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration. MDPI. URL: [Link]
Comparative
Technical Comparison Guide: Spectroscopic Characterization of (R)-2-(2-Methoxyphenyl)piperazine Salts
Executive Summary (R)-2-(2-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly those targeting[1]. In its f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-(2-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly those targeting[1]. In its free base form, the compound exhibits suboptimal physicochemical properties, including poor aqueous solubility and susceptibility to oxidative degradation. Consequently, salt screening is a mandatory phase in preformulation. This guide objectively compares the spectroscopic profiles of the Free Base, Hydrochloride (HCl), and L-Tartrate salts, providing validated methodologies for structural characterization.
Alternative Comparison: Salt Forms
Property
Free Base
Hydrochloride (HCl) Salt
L-Tartrate Salt
Physical State
Viscous Oil / Low MP Solid
Highly Crystalline Powder
Crystalline Powder
Aqueous Solubility
< 0.1 mg/mL
> 50 mg/mL
~ 15 mg/mL
Hygroscopicity
N/A
High (at >75% RH)
Non-hygroscopic
Primary Use Case
Starting material for N-alkylation in API synthesis.
Standard counterion for immediate-release formulations.
Chiral resolution workflows and modified-release formulations.
Mechanistic Causality of Protonation
When forming salts of 2-substituted piperazines, the regioselectivity of protonation is a critical quality attribute. The piperazine ring contains two secondary amines: N1 (adjacent to the C2-chiral center) and N4. Due to the steric bulk of the ortho-methoxyphenyl group at C2, the N1 position is sterically hindered.
Consequently, thermodynamic protonation with one equivalent of acid occurs exclusively at the more accessible and basic N4 position. Excess acid is required to force the[2]. Solid-state ¹⁵N CP/MAS NMR is the gold standard for validating this regioselectivity, as solution-state NMR suffers from rapid proton exchange that[3].
Regioselective protonation pathway of (R)-2-(2-Methoxyphenyl)piperazine based on steric hindrance.
Experimental Protocols
Protocol 1: Salt Preparation & Crystallization
Dissolution : Dissolve 10.0 mmol of (R)-2-(2-Methoxyphenyl)piperazine free base in 20 mL of anhydrous ethanol at 40°C.
Counterion Addition :
For HCl salt: Add 10.5 mmol of 1.25M HCl in ethanol dropwise under continuous stirring.
For L-Tartrate salt: Add 10.0 mmol of L-tartaric acid dissolved in 10 mL of warm ethanol.
Crystallization : Cool the mixture to 5°C at a controlled rate of 0.5°C/min to promote uniform nucleation.
Isolation : Filter the resulting crystals under vacuum, wash with 5 mL of cold ethyl acetate, and dry in a vacuum oven at 40°C for 12 hours.
Self-Validation Checkpoint : Yield must exceed 85%. The filtrate's pH should be tested; a pH of ~4-5 confirms the stoichiometric consumption of the free base.
FTIR-ATR : Place 2-3 mg of the dried salt on the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure. Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).
Self-Validation Checkpoint : Complete conversion is confirmed by the disappearance of the sharp free amine N-H stretch at ~3350 cm⁻¹ and the appearance of a broad ammonium (N⁺-H) band between 3000-2500 cm⁻¹.
Solid-State NMR : Pack the sample into a 4 mm zirconia rotor. Acquire ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra at a spinning rate of 10 kHz. Use a contact time of 2 ms for ¹³C and 5 ms for ¹⁵N.
PXRD : Mount the powder on a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02°.
Analytical workflow for the salt screening and solid-state characterization of API candidates.
Comparative Spectroscopic Data
Table 1: Solid-State ¹³C and ¹⁵N CP/MAS NMR Chemical Shifts (ppm)
Minimal shift confirms N1 remains unprotonated in the mono-salt.
¹³C (C2)
~ 60.5
~ 58.2
~ 58.8
Upfield shift due to conformational locking in the crystal lattice.
¹³C (C=O, Tartrate)
N/A
N/A
~ 176.5
Confirms the integration of the tartrate counterion.
Table 2: FTIR Vibrational Frequencies (cm⁻¹)
Functional Group
Free Base
HCl Salt
L-Tartrate Salt
Causality / Observation
N-H Stretch (Amine)
3350 (sharp)
Absent
Absent
Loss of free amine confirms successful salt formation.
N⁺-H Stretch (Ammonium)
Absent
2950-2500 (broad)
3000-2400 (broad)
Broadening occurs due to strong hydrogen bonding with counterions.
C-O-C Stretch (Methoxy)
1240
1245
1242
Minimal change; the methoxy group does not participate in salt bonding.
C=O Stretch (Tartrate)
N/A
N/A
1610 (COO⁻)
Asymmetric stretching of the carboxylate anion.
Table 3: PXRD Bragg Angles
Form
Characteristic 2θ Peaks
Crystallinity Assessment
Free Base
Amorphous halo
Non-crystalline / Oil
HCl Salt
12.4°, 15.8°, 22.1°, 25.4°
Highly crystalline, sharp diffraction peaks.
L-Tartrate Salt
10.2°, 14.5°, 19.8°, 24.1°
Crystalline, distinct lattice structure from HCl salt.
Conclusion
The selection of a salt form for (R)-2-(2-Methoxyphenyl)piperazine hinges on the target application. The HCl salt provides maximum solubility, making it ideal for immediate-release liquid or oral dosage forms, provided humidity is controlled during manufacturing. Conversely, the L-Tartrate salt offers superior solid-state stability and non-hygroscopicity, positioning it as the optimal choice for solid oral dosage forms requiring long shelf-life and robust manufacturability. Spectroscopic techniques, particularly ¹⁵N CP/MAS NMR and FTIR, provide self-validating proof of regioselective protonation at the N4 position, ensuring the structural integrity of the synthesized API.
References
Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts
Source: Molecules (MDPI)
URL:[Link]
Title: Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands
Source: Molecules (MDPI)
URL:[Link]
Personal protective equipment for handling (R)-2-(2-Methoxyphenyl)piperazine
Executive Summary: The "Sensitizer" Protocol As researchers, we often treat piperazine derivatives as standard organic building blocks. This is a critical error.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Sensitizer" Protocol
As researchers, we often treat piperazine derivatives as standard organic building blocks. This is a critical error. (R)-2-(2-Methoxyphenyl)piperazine (and its related salts) possesses a secondary amine structure that classifies it not just as a corrosive irritant, but as a potential respiratory and skin sensitizer .
The primary risk in handling this compound is not acute toxicity, but immunological sensitization . Repeated exposure to trace dusts can lead to irreversible occupational asthma or contact dermatitis. Therefore, the safety protocols below prioritize containment and aerosol prevention over simple barrier protection.
Physical State: Typically a pale yellow powder or viscous oil (depending on salt form). Assume dust generation risk.[1][2][3]
Core Restriction: Do not handle on an open bench. All transfers must occur within a certified Fume Hood or Powder Containment Enclosure.
Hazard Identification & Risk Assessment
The following classification is derived from the structural class of ortho-methoxyphenyl piperazines. While specific GHS data for the (R)-enantiomer may be sparse, we apply the "Precautionary Principle" based on the racemate (CAS 65709-27-5) and the 1-substituted analog (CAS 35386-24-4).
Hazard Class
GHS Code
Signal Word
Practical Implication
Skin Corrosion/Irritation
H314 / H315
DANGER
Causes severe burns or irritation. Face shield required if working with >1g or liquids.
Eye Damage
H318
DANGER
Risk of permanent corneal damage. Standard safety glasses are insufficient ; use chemical goggles.
Resp. Sensitization
H334
DANGER
May cause allergy/asthma symptoms.[4] Inhalation of dust is the critical failure mode.
Acute Toxicity (Oral)
H302
Warning
Harmful if swallowed. Wash hands immediately after doffing gloves.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "permeation breakthrough" (liquids) and "particulate bypass" (dusts).
A. Hand Protection (The "Double-Shell" Method)
Piperazines are small molecules that can permeate thin nitrile.
Outer Layer: Extended-cuff Nitrile (minimum 6-8 mil) or Neoprene.
Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 2 hours.
Why? The methoxy group increases lipophilicity, potentially accelerating permeation through standard latex or thin nitrile.
B. Respiratory Protection (The "Zero-Dust" Rule)[4]
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary Barrier (If hood work is impossible):
Minimum: N95 (NIOSH) or P2 (EN 149) respirator.
Recommended: P100 / HEPA half-face respirator.
Prohibited: Surgical masks. They provide zero protection against chemical sensitization.
C. Ocular & Body Defense
Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1+).
Note: If the compound is a hydrochloride salt (fine powder), goggles prevent dust from settling on the moist eye surface and forming acidic solutions.
Body: Tyvek® lab coat or sleeve protectors are superior to cotton. Cotton fibers can trap piperazine dust, which then off-gasses or contacts skin later.
Operational Workflow: The "Clean-Chain" Protocol
This workflow minimizes static charge and aerosolization, the two enemies of safe powder handling.
Figure 1: Operational Logic for Handling Sensitizing Powders.
Detailed Steps:
Static Neutralization: Piperazine salts are often fluffy and static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves.
Solvent Choice: When dissolving, add solvent slowly . Amine salts can be exothermic upon hydration.
Decontamination: Do not sweep dry powder.
Correct Method: Cover spill with a paper towel soaked in dilute acetic acid (to neutralize the amine) or water, then wipe.
Emergency Response & Disposal
Spill Response (Solid Powder)
Evacuate: If a cloud of dust is visible outside the hood, evacuate the lab immediately.
Isolate: Close lab doors. Post "Do Not Enter" signage.
Wipe surface with 1N HCl (dilute acid) to convert residual amine to non-volatile salt, then water.
Disposal Plan
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
Segregation: Do not mix with oxidizing agents (nitrates, peroxides) in the waste stream.[5][6]
Labeling: Must explicitly state "Piperazine Derivative - Sensitizer."
Figure 2: Decision Tree for Spill Response.
References & Authority
Thermo Fisher Scientific. "Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride."[7] (Analogous Structure Safety Data). Accessed Oct 2025.[7]
National Center for Advancing Translational Sciences (NCATS). "Piperazine Derivative Pharmacology and Structure." Inxight Drugs.[1][7][8][9]
Safe Work Australia. "Piperazine: Human Health Tier II Assessment." (Detailed Sensitization Mechanism).
ChemicalBook. "2-(2-Methoxy-phenyl)-piperazine CAS 65709-27-5 Entry."
Disclaimer: This guide assumes the user is a trained professional. Always verify the specific Certificate of Analysis (CoA) and SDS provided by your vendor (e.g., Sigma-Aldrich, Enamine) as salt forms (HCl vs. Free Base) significantly alter physical handling properties.